mPGES1-IN-4
Description
Properties
IUPAC Name |
5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "mPGES1-IN-4" is not a recognized designation in publicly available scientific literature. This guide has been constructed using data from well-characterized, potent, and selective mPGES-1 inhibitors to provide an in-depth overview of the core mechanism of action. The data presented here is a composite derived from published studies on representative inhibitors to illustrate the principles of mPGES-1 inhibition.
Executive Summary
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2).[1] This coupling makes mPGES-1 a prime therapeutic target for inflammatory diseases, pain, and cancer. Inhibitors of mPGES-1 offer a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically blocking the production of pro-inflammatory PGE2 without affecting the synthesis of other homeostatic prostanoids.[2][3] This selectivity is anticipated to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibitors.[3] This document details the mechanism of action of mPGES-1 inhibitors, presenting quantitative data, experimental protocols, and key signaling pathways.
Core Mechanism of Action
The primary mechanism of action for mPGES-1 inhibitors is the direct, competitive, or non-competitive inhibition of the enzymatic conversion of prostaglandin H2 (PGH2) to PGE2.[1] PGH2 is an unstable intermediate produced from arachidonic acid by COX enzymes. By binding to the active site or an allosteric site on the mPGES-1 enzyme, these inhibitors prevent the isomerization of PGH2, leading to a significant reduction in PGE2 levels.
A key consequence of mPGES-1 inhibition is the potential for "prostanoid shunting." The accumulated PGH2 substrate can be redirected to other terminal synthases, leading to an increased production of other prostanoids such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, and prostaglandin D2 (PGD2), which has anti-inflammatory properties. This shunting effect may contribute to the favorable cardiovascular profile of mPGES-1 inhibitors compared to COX-2 inhibitors.
Quantitative Data on Representative mPGES-1 Inhibitors
The following tables summarize the quantitative data for a representative, potent, and selective mPGES-1 inhibitor, referred to here as Compound 118 , and other relevant inhibitors. This data is compiled from various in vitro and in vivo studies to demonstrate the efficacy and selectivity profile.
Table 1: In Vitro Inhibitory Activity of Compound 118
| Assay Type | Species | IC50 Value | Reference |
|---|---|---|---|
| Recombinant mPGES-1 Enzyme Assay | Human | 10-29 nM | |
| Recombinant mPGES-1 Enzyme Assay | Rat | 67-250 nM | |
| IL-1β-Stimulated A549 Cells (PGE2 Production) | Human | 0.15-0.82 µM |
| LPS-Stimulated Human Whole Blood (PGE2 Production) | Human | 3.3-8.7 µM | |
Table 2: Selectivity Profile of Compound 118
| Enzyme/Target | Inhibition at 10 µM | Reference |
|---|---|---|
| COX-1 | No significant inhibition | |
| COX-2 | No significant inhibition | |
| Prostacyclin Synthase (PGIS) | No significant inhibition | |
| Prostaglandin D Synthase (H-PGDS) | No significant inhibition |
| mPGES-2 | Weak to moderate inhibition | |
Table 3: In Vivo Efficacy of Representative mPGES-1 Inhibitors
| In Vivo Model | Species | Inhibitor | Efficacy | Reference |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Polysubstituted Pyrimidines | 36-46% reduction in paw edema |
| Air Pouch Model | Mouse | Compound 118 Series | Significant reduction in PGE2 formation | |
Signaling Pathways and Logical Relationships
Prostaglandin E2 Biosynthesis Pathway
The following diagram illustrates the enzymatic cascade leading to the production of various prostanoids and highlights the point of intervention for mPGES-1 inhibitors.
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of mPGES-1 inhibitors.
Logical Relationship of mPGES-1 Inhibition and Prostanoid Shunting
This diagram illustrates the consequence of blocking the mPGES-1 enzyme on the metabolic fate of its substrate, PGH2.
Caption: Logical flow of prostanoid shunting upon mPGES-1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of those used to characterize mPGES-1 inhibitors.
In Vitro mPGES-1 Enzyme Inhibition Assay (MDA-TBA Method)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 membrane fraction (e.g., 30 µg/mL) is prepared in 0.1 M sodium phosphate buffer containing 2.5 mM glutathione.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations (e.g., 0.1 nM to 3.3 µM) for 30 minutes at 4°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, PGH2 (final concentration of 10 µM), to the enzyme-compound mixture. The reaction proceeds for 90 seconds at room temperature.
-
Reaction Termination and Detection: The reaction is stopped by adding an excess of FeCl2 in citric acid (pH 3). This converts any remaining PGH2 into malondialdehyde (MDA). 2-thiobarbituric acid (TBA) is then added, and the mixture is heated at 80°C for 30 minutes to form an MDA-TBA conjugate.
-
Quantification: The amount of the MDA-TBA conjugate, which is inversely proportional to mPGES-1 activity, is measured by absorbance at 530 nm or fluorescence (Ex: 485 nm, Em: 545 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to controls, and IC50 values are determined by non-linear regression.
Caption: Experimental workflow for the in vitro mPGES-1 enzyme inhibition assay.
Cell-Based PGE2 Production Assay (A549 Cells)
This assay evaluates the inhibitor's ability to block PGE2 production in a cellular context, typically in human lung carcinoma A549 cells stimulated to overexpress COX-2 and mPGES-1.
Methodology:
-
Cell Culture: A549 cells are cultured in appropriate media, often supplemented with 2% Fetal Bovine Serum (FBS).
-
Stimulation: To induce the expression of mPGES-1 and COX-2, cells are treated with a pro-inflammatory stimulus, typically Interleukin-1 beta (IL-1β) at 10 ng/mL, for 24 hours.
-
Inhibitor Treatment: The test compound is added to the cell culture at various concentrations simultaneously with the IL-1β stimulation.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme Immunoassay (EIA) or by LC-MS/MS.
-
Data Analysis: The inhibition of PGE2 production is calculated relative to vehicle-treated controls, and IC50 values are determined. Cell viability assays (e.g., MTT) are often run in parallel to rule out cytotoxicity.
Human Whole Blood Assay
This ex vivo assay assesses the inhibitor's efficacy in a complex biological matrix that includes plasma proteins, which can significantly affect compound bioavailability.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant.
-
Incubation: The whole blood is incubated with the test compound at various concentrations.
-
Stimulation: A pro-inflammatory stimulus, typically lipopolysaccharide (LPS) at 10 µg/mL, is added to induce PGE2 production, and the incubation continues for 24 hours.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
Prostanoid Quantification: The levels of PGE2 and other prostanoids (like TXB2, the stable metabolite of TXA2) in the plasma are quantified by LC-MS/MS or EIA.
-
Data Analysis: The IC50 for PGE2 inhibition is calculated. The effect on TXB2 production is used to assess selectivity against COX-1.
Conclusion
Inhibitors of mPGES-1 represent a promising class of anti-inflammatory agents. Their mechanism of action, centered on the selective blockade of inducible PGE2 synthesis, has the potential to offer efficacy comparable to traditional NSAIDs but with an improved safety profile. The ability to redirect prostaglandin synthesis towards anti-inflammatory and cardioprotective mediators is a key feature of their therapeutic potential. The experimental protocols outlined herein provide a robust framework for the identification and characterization of novel mPGES-1 inhibitors.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of mPGES-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a critical target in the development of next-generation anti-inflammatory drugs. As the terminal enzyme in the inducible prostaglandin E2 (PGE2) biosynthesis pathway, mPGES-1 is upregulated during inflammation and in various pathological conditions, including cancer.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential to reduce inflammation-mediating PGE2 without affecting the production of other prostanoids crucial for physiological functions, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with NSAIDs.[2] This technical guide provides an in-depth overview of the discovery and synthesis of mPGES-1 inhibitors, focusing on the core methodologies, data, and pathways relevant to researchers in the field.
The mPGES-1 Signaling Pathway
The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. Finally, mPGES-1, in concert with its cofactor glutathione (GSH), catalyzes the isomerization of PGH2 to PGE2.[3] PGE2 then exerts its biological effects by binding to its G-protein coupled receptors, EP1-4.[4]
Discovery of mPGES-1 Inhibitors: A General Workflow
The discovery of novel mPGES-1 inhibitors typically follows a multi-step process that integrates computational and experimental approaches. This workflow is designed to efficiently identify and optimize potent and selective lead compounds.
Data Presentation: Potency of Representative mPGES-1 Inhibitors
A wide range of chemical scaffolds have been explored for their mPGES-1 inhibitory activity. The following tables summarize the in vitro potency of selected inhibitors from different chemical classes.
Table 1: Benzimidazole- and Benzoxazole-based mPGES-1 Inhibitors
| Compound ID | Scaffold | Human mPGES-1 IC50 (nM) (Cell-free) | A549 Cell IC50 (nM) | Human Whole Blood IC50 (nM) | Reference |
| Compound 44 (AGU654) | Benzimidazole | 2.9 | - | - | [5] |
| Compound 17d | Benzimidazole | 8 | 16.24 | 249.9 | |
| Compound III | Benzimidazole | 90 | - | - | |
| Compound 37 | Benzoxazole | 18 | 34 | - | |
| Compound 26 | Benzoxazole | 3 | - | - | |
| Compound 29 | Benzoxazole | 2 | - | - |
Table 2: Other Classes of mPGES-1 Inhibitors
| Compound ID | Scaffold | Human mPGES-1 IC50 (nM) (Cell-free) | A549 Cell IC50 (µM) | Human Whole Blood IC50 (µM) | Reference |
| MF63 | Phenanthro[9,10-d]imidazole | 1.3 | 0.42 | 1.3 | |
| MK-886 | Indole | 1600 | - | - | |
| Licofelone (ML3000) | Pyrrolizine | 6000 | <1 | - | |
| Compound 42 | Trisubstituted Urea | - | 0.34 | 2.1-9.7 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzimidazole-based mPGES-1 inhibitor and for the key biological assays used to characterize its activity.
Synthesis of a Representative Benzimidazole-based mPGES-1 Inhibitor
The following is a representative protocol for the synthesis of a potent benzimidazole-based mPGES-1 inhibitor, based on general procedures described in the literature.
General Procedure for Benzimidazole Formation:
-
Reaction Setup: In a round-bottomed flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as formic acid or a mixture of an alcohol and an acid catalyst.
-
Addition of Aldehyde/Carboxylic Acid: To the stirred solution, add the corresponding aldehyde or carboxylic acid derivative (1.0-1.2 eq).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and neutralize it with a base, such as 10% sodium hydroxide solution, until the mixture is just alkaline to litmus.
-
Isolation: The crude benzimidazole product often precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., boiling water or ethanol) or by column chromatography on silica gel.
Example Synthesis of a 2-substituted Benzimidazole:
-
In a 500-mL round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus.
-
Collect the crude benzimidazole by suction filtration in a Büchner funnel, using ice-cold water to rinse the flask.
-
Press the crude product on the filter and wash with about 50 mL of cold water.
-
Dissolve the crude benzimidazole in 750 mL of boiling water in a 1.5-L beaker.
-
Digest the solution for fifteen minutes with about 2 g of decolorizing carbon and filter rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C, filter the crystallized benzimidazole, and wash with 50 mL of cold water.
-
Dry the white product at 100°C.
Biological Assays for mPGES-1 Inhibition
1. Cell-Free mPGES-1 Activity Assay:
This assay measures the direct inhibition of the mPGES-1 enzyme.
-
Enzyme Source: Use microsomes from IL-1β-stimulated A549 cells as the source of human mPGES-1.
-
Incubation: Pre-incubate the microsomal preparation with the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 15 minutes) on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), and the cofactor, glutathione (GSH).
-
Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percent inhibition of mPGES-1 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. A549 Cell-Based Assay:
This assay evaluates the ability of a compound to inhibit PGE2 production in a cellular context.
-
Cell Culture: Culture human lung carcinoma A549 cells in appropriate media and conditions.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.
-
Compound Treatment: Treat the stimulated cells with various concentrations of the test compound or vehicle.
-
Incubation: Incubate the cells for a sufficient period to allow for PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using ELISA or LC-MS.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cellular assay.
3. Human Whole Blood Assay:
This assay assesses the activity of the inhibitor in a more physiologically relevant matrix.
-
Blood Collection: Collect fresh human whole blood from healthy volunteers.
-
Stimulation: Treat the whole blood with a stimulant, such as lipopolysaccharide (LPS), to induce the inflammatory cascade and PGE2 production.
-
Compound Treatment: Simultaneously treat the blood with the test compound at various concentrations.
-
Incubation: Incubate the blood samples at 37°C for a specified duration (e.g., 24 hours).
-
Plasma Separation: Separate the plasma by centrifugation.
-
PGE2 Quantification: Measure the PGE2 levels in the plasma using a suitable method.
-
Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production in whole blood.
Conclusion
The selective inhibition of mPGES-1 represents a promising therapeutic strategy for the treatment of a wide range of inflammatory diseases. The discovery and development of potent and selective mPGES-1 inhibitors have been advanced through a combination of rational drug design, high-throughput screening, and robust biological evaluation. This technical guide has provided a comprehensive overview of the key aspects of mPGES-1 inhibitor discovery and synthesis, from the underlying signaling pathway to detailed experimental protocols. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of clinically successful mPGES-1 inhibitors with improved safety and efficacy profiles.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
mPGES1-IN-4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-4. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Chemical Structure and Properties
This compound is identified as (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one . The chemical structure is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrN₂OS | Calculated |
| Molecular Weight | 325.23 g/mol | Calculated |
| IUPAC Name | (5Z)-5-[(4-bromophenyl)methylidene]-2-(propylamino)-1,3-thiazol-4-one | N/A |
| XLogP3-AA | 3.5 | PubChem CID: 53389659 (similar structure) |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 53389659 (similar structure) |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 53389659 (similar structure) |
| Rotatable Bond Count | 3 | PubChem CID: 53389659 (similar structure) |
Pharmacological Properties
This compound is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).
In Vitro Activity
The inhibitory activity of this compound against human mPGES-1 has been determined in a cell-free enzymatic assay.
| Assay | IC₅₀ (µM) | Source |
| Human mPGES-1 Inhibition | 4.6 | [1] |
Signaling Pathways
The inhibition of mPGES-1 by this compound directly impacts the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.
Prostaglandin E2 Synthesis Pathway and Inhibition
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of inhibition by this compound.
Caption: Inhibition of mPGES-1 by this compound blocks the conversion of PGH₂ to PGE₂.
Downstream Effects of mPGES-1 Inhibition
By reducing the levels of PGE2, this compound can modulate the activity of various downstream signaling pathways that are activated by PGE2 through its receptors (EP1-EP4). This can lead to a reduction in inflammation, pain, and fever.
Caption: The inhibitory action of this compound on mPGES-1 leads to reduced downstream signaling.
Experimental Protocols
The following sections describe generalized experimental protocols that can be adapted for the synthesis and evaluation of this compound.
Synthesis of (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one
A plausible synthetic route for this compound involves a Knoevenagel condensation. The general steps are outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 2-(propylamino)thiazol-4(5H)-one (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1 equivalent) and a catalytic amount of a base like piperidine.
-
Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with a cold solvent to remove impurities.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one.
mPGES-1 Inhibition Assay (Cell-Free)
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: A solution of recombinant human mPGES-1 is prepared in the assay buffer containing GSH.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or vehicle control) for a specified time at a controlled temperature (e.g., 15 minutes at 4°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate PGH2.
-
Reaction Termination: The reaction is allowed to proceed for a short period (e.g., 60 seconds) at 37°C and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl₂).
-
PGE2 Quantification: The amount of PGE2 produced in each reaction is quantified using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for mPGES-1 Inhibition (A549 Cells)
This assay evaluates the ability of a test compound to inhibit PGE2 production in a cellular context. A549 human lung carcinoma cells are commonly used as they can be stimulated to produce high levels of PGE2.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β) as a stimulant
-
Test compound (this compound) dissolved in DMSO
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: A549 cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
-
Compound Treatment: The cell culture medium is replaced with a serum-free medium containing various concentrations of this compound (or vehicle control) and the cells are pre-incubated for a specified time (e.g., 30 minutes).
-
Cell Stimulation: The cells are then stimulated with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a PGE2 EIA kit.
-
Data Analysis: The IC₅₀ value is calculated based on the dose-dependent inhibition of PGE2 production.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats or Swiss albino mice.
Procedure:
-
Compound Administration: The test animals are divided into groups and administered with either the vehicle, a reference anti-inflammatory drug (e.g., indomethacin), or different doses of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with the vehicle-treated control group.
This technical guide provides a foundational understanding of this compound. Further research and development are necessary to fully characterize its therapeutic potential.
References
mPGES1-IN-4: A Representative Selectivity Profile Against Cyclooxygenase Enzymes
Disclaimer: The compound "mPGES1-IN-4" is not a publicly documented microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. This technical guide utilizes data from a well-characterized and highly selective mPGES-1 inhibitor, PF-9184, as a representative example to illustrate the desired selectivity profile against cyclooxygenase (COX) enzymes. The data presented herein for PF-9184 serves as a surrogate for the hypothetical "this compound."
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is functionally coupled with cyclooxygenase-2 (COX-2) to produce PGE2, a key mediator of inflammation, pain, and fever.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production by targeting the COX enzymes. However, this non-selective inhibition of prostaglandin synthesis can lead to significant gastrointestinal and cardiovascular side effects due to the concurrent inhibition of other prostanoids like prostacyclin (PGI2) and thromboxane A2 (TXA2).[2][3]
Selective inhibition of mPGES-1 presents a promising therapeutic strategy to specifically block the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids.[3] This approach is anticipated to offer the anti-inflammatory and analgesic efficacy of traditional NSAIDs and coxibs but with an improved safety profile. This technical guide provides an in-depth overview of the selectivity profile of a representative mPGES-1 inhibitor against COX-1 and COX-2 enzymes.
Quantitative Selectivity Profile
The inhibitory activity of the representative mPGES-1 inhibitor, PF-9184, was assessed against recombinant human mPGES-1, COX-1, and COX-2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | IC50 (nM) | Reference |
| Recombinant Human mPGES-1 | 16.5 ± 3.8 | [4] |
| Recombinant Human COX-1 | 118,000 | |
| Recombinant Human COX-2 | 263,000 |
The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential for side effects. The selectivity index is calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target.
| Selectivity Ratio | Fold Selectivity |
| COX-1 / mPGES-1 | > 7,150-fold |
| COX-2 / mPGES-1 | > 15,900-fold |
As the data indicates, PF-9184 demonstrates exceptional selectivity for mPGES-1 over both COX-1 and COX-2, with a greater than 6,500-fold selectivity. This high degree of selectivity is crucial for minimizing the mechanism-based side effects associated with COX inhibition.
Signaling Pathway and Point of Intervention
The following diagram illustrates the prostaglandin E2 synthesis pathway and highlights the specific point of intervention for a selective mPGES-1 inhibitor compared to COX inhibitors.
Caption: Prostaglandin E2 synthesis pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Human mPGES-1 Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., PF-9184) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and the recombinant human mPGES-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds) at the controlled temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant Human COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid substrate
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (e.g., PF-9184) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., a solution of hydrochloric acid)
-
Enzyme immunoassay (EIA) kit for a stable prostanoid product (e.g., PGF2α) or a colorimetric/fluorometric detection reagent. A common method is to measure the peroxidase activity of COX.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme cofactor, and either recombinant human COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at the controlled temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of prostanoid produced using an appropriate detection method (e.g., EIA for PGF2α or a fluorometric probe that detects the peroxidase activity of COX).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the selectivity of an mPGES-1 inhibitor.
Caption: General workflow for determining inhibitor selectivity.
Conclusion
The representative mPGES-1 inhibitor, PF-9184, demonstrates a highly desirable selectivity profile, potently inhibiting mPGES-1 while exhibiting minimal activity against COX-1 and COX-2. This high degree of selectivity supports the therapeutic rationale of targeting mPGES-1 to achieve anti-inflammatory and analgesic effects with a potentially improved safety profile compared to traditional NSAIDs and coxibs. The experimental protocols outlined provide a framework for the evaluation of novel mPGES-1 inhibitors and the characterization of their selectivity against key off-target enzymes in the prostanoid biosynthesis pathway.
References
- 1. 2.2.1. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
mPGES1-IN-4: A Technical Guide on its Inhibition of Prostaglandin E2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2). As a downstream target of cyclooxygenase-2 (COX-2), mPGES-1 presents a promising therapeutic target for inflammatory diseases, potentially offering a more selective approach with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide focuses on mPGES1-IN-4, a polysubstituted pyrimidine compound, and its effects on PGE2 synthesis. This compound, also identified as compound 32, has demonstrated potent inhibitory activity on PGE2 production and significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a potent, submicromolar inhibitor of PGE2 production.[1] Its primary mechanism of action is the inhibition of the mPGES-1 enzyme, which catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. Interestingly, detailed studies have revealed that this compound can also exhibit inhibitory effects on COX-2, another key enzyme in the arachidonic acid cascade. This dual inhibitory action contributes to its strong anti-inflammatory properties.
Quantitative Data
The inhibitory potency of this compound (compound 32) and a related compound (compound 18) has been evaluated in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of PGE2 Production
| Compound | Assay System | IC50 (nM) |
| This compound (Compound 32) | A549 cells (IL-1β stimulated) | 12 |
| Compound 18 | A549 cells (IL-1β stimulated) | 20 |
Table 2: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | Inhibition at 20 µM (%) |
| This compound (Compound 32) | mPGES-1 | ~80% |
| This compound (Compound 32) | COX-1 | No significant inhibition |
| This compound (Compound 32) | COX-2 | ~60% |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) |
| This compound (Compound 32) | Carrageenan-induced rat paw edema | 50 mg/kg | 46 |
| Compound 18 | Carrageenan-induced rat paw edema | 50 mg/kg | 36 |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Prostaglandin E2 synthesis pathway and points of inhibition by this compound.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro Cell-Based Assay for PGE2 Inhibition
This protocol details the methodology used to determine the IC50 value of this compound in a human lung carcinoma cell line (A549), which is a common model for studying inflammation.
1. Cell Culture and Seeding:
-
A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh serum-free DMEM.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in serum-free DMEM to achieve the desired final concentrations.
-
Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Following pre-incubation, cells are stimulated with human recombinant interleukin-1β (IL-1β) at a final concentration of 1 ng/mL to induce the expression of COX-2 and mPGES-1.
3. Supernatant Collection and PGE2 Measurement:
-
After 24 hours of stimulation, the cell culture supernatants are collected.
-
The concentration of PGE2 in the supernatants is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of PGE2 inhibition is calculated for each concentration of this compound relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is determined by non-linear regression analysis of the concentration-response curve.
In Vitro Enzyme Inhibition Assays (mPGES-1, COX-1, and COX-2)
This protocol describes the methods to assess the direct inhibitory effect of this compound on the enzymatic activity of mPGES-1, COX-1, and COX-2.
1. mPGES-1 Enzyme Assay:
-
Microsomes containing human mPGES-1 are prepared from a suitable expression system (e.g., Sf9 cells infected with baculovirus encoding human mPGES-1).
-
The assay is performed in a reaction buffer containing potassium phosphate buffer, glutathione (GSH), and the mPGES-1 enzyme preparation.
-
This compound at a final concentration of 20 µM is pre-incubated with the enzyme for 15 minutes at 4°C.
-
The reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for 60 seconds at room temperature and is then terminated by the addition of a stop solution (e.g., containing FeCl2).
-
The amount of PGE2 produced is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
2. COX-1 and COX-2 Enzyme Assays:
-
The inhibitory activity against ovine COX-1 and human recombinant COX-2 is determined using a chromogenic assay.
-
The assay measures the peroxidase activity of the cyclooxygenases.
-
The enzyme (COX-1 or COX-2) is incubated with heme and the test compound (this compound at 20 µM) in a Tris-HCl buffer.
-
The reaction is initiated by the addition of arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The absorbance is monitored spectrophotometrically, and the rate of reaction is determined.
-
The percentage of inhibition is calculated relative to a vehicle control. Indomethacin can be used as a positive control.
In Vivo Carrageenan-Induced Rat Paw Edema Model
This protocol outlines the in vivo experiment to evaluate the anti-inflammatory efficacy of this compound.
1. Animals:
-
Male Wistar rats weighing between 150-200 g are used for the study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Inflammation and Treatment:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
A subplantar injection of 0.1 mL of the carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at a dose of 50 mg/kg, 1 hour prior to the carrageenan injection.
-
A control group receives the vehicle only.
3. Measurement of Paw Edema:
-
The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection.
4. Data Analysis:
-
The percentage inhibition of edema for the treated group is calculated at each time point using the following formula: % Inhibition = [ (VC - VT) / VC ] x 100 where VC is the mean increase in paw volume in the control group, and VT is the mean increase in paw volume in the treated group.
-
Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
Conclusion
This compound is a potent dual inhibitor of mPGES-1 and, to a lesser extent, COX-2, which effectively reduces prostaglandin E2 synthesis. Its submicromolar potency in cell-based assays and significant anti-inflammatory activity in vivo highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other mPGES-1 inhibitors. Further investigation into its selectivity, pharmacokinetic profile, and long-term safety is warranted to fully elucidate its therapeutic potential.
References
The Role of mPGES1-IN-4 in the Arachidonic Acid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal and inducible enzyme in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with a multitude of inflammatory diseases, pain, and various cancers. Consequently, the development of selective mPGES-1 inhibitors represents a promising therapeutic strategy, potentially offering a more targeted approach with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act further upstream on cyclooxygenase (COX) enzymes. This guide provides a detailed examination of a representative mPGES-1 inhibitor, herein referred to as mPGES1-IN-4 (using the well-characterized inhibitor MF63 as a proxy), focusing on its function within the arachidonic acid pathway, its inhibitory efficacy, and the experimental methodologies used for its characterization.
The Arachidonic Acid Pathway and the Role of mPGES-1
The arachidonic acid (AA) pathway is a complex signaling cascade that produces a variety of bioactive lipid mediators, known as eicosanoids, which are crucial in both physiological and pathological processes. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Subsequently, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
The COX pathway, central to inflammation, converts AA into the unstable intermediate PGH2. This pivotal molecule serves as the substrate for several terminal synthases that produce different prostaglandins and thromboxanes. Among these, mPGES-1 is of particular interest in inflammatory conditions. It is an inducible enzyme, often co-expressed with COX-2 in response to pro-inflammatory stimuli, and is responsible for the significant surge in PGE2 production during inflammation. In contrast, other prostaglandin synthases are typically constitutively expressed and contribute to homeostatic functions. The selective inhibition of mPGES-1 is therefore a compelling therapeutic goal, as it would reduce inflammatory PGE2 without affecting the production of other prostanoids that are important for physiological functions.[1][2]
Quantitative Data for this compound (MF63)
The inhibitory potency of this compound (represented by MF63) has been quantified across various experimental systems. The data consistently demonstrates high potency and selectivity for human mPGES-1.
| Assay Type | Target | Species | IC50 Value | Reference |
| Cell-Free Enzyme Assay | Recombinant mPGES-1 | Human | 1.3 nM | [3] |
| Cell-Free Enzyme Assay | Recombinant mPGES-1 | Guinea Pig | 0.9 nM | [3] |
| A549 Cell-Based Assay | mPGES-1 | Human | 0.42 µM | [4] |
| Human Whole Blood Assay | mPGES-1 | Human | 1.3 µM | |
| Equine Inflammation Model | mPGES-1 | Equine | 0.1147 µM |
Table 1: Inhibitory Potency (IC50) of this compound (as MF63) in Various Assays
Note: MF63 shows species selectivity and is a potent inhibitor of human and guinea pig mPGES-1, but not the mouse or rat enzyme.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of mPGES-1 inhibitors. The following sections provide comprehensive protocols for key in vitro and in vivo assays.
Cell-Free mPGES-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2)
-
Test compound (this compound)
-
Stop solution (e.g., 1 M HCl or a solution of stannous chloride)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH (final concentration ~2.5 mM), and recombinant mPGES-1.
-
Add varying concentrations of the test compound (this compound) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Initiate the enzymatic reaction by adding the substrate, PGH2 (final concentration ~10-20 µM).
-
Allow the reaction to proceed for a short duration (e.g., 60-90 seconds) at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
A549 Cell-Based Assay for PGE2 Inhibition
Objective: To assess the potency of a test compound in inhibiting PGE2 production in a cellular environment.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interleukin-1β (IL-1β)
-
Test compound (this compound)
-
MTT or similar cell viability assay kit
-
ELISA kit for PGE2 detection
Procedure:
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh, low-serum medium.
-
Treat the cells with various concentrations of the test compound (this compound) for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 1-10 ng/mL) to induce the expression of COX-2 and mPGES-1.
-
Incubate the cells for an extended period (e.g., 24 hours) to allow for PGE2 synthesis and release into the supernatant.
-
Collect the cell culture supernatant for PGE2 analysis.
-
Assess cell viability using an MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Quantify the PGE2 concentration in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cell-free assay.
Human Whole Blood Assay
Objective: To evaluate the efficacy of a test compound in a more physiologically relevant ex vivo model that includes plasma protein binding and cellular complexity.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
ELISA kit for PGE2 detection
Procedure:
-
Aliquot the whole blood into 96-well plates.
-
Add various concentrations of the test compound (this compound) or vehicle control to the blood samples.
-
Pre-incubate the samples for a short period (e.g., 30 minutes) at 37°C.
-
Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge the plates to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Mouse Air Pouch Model of Inflammation
Objective: To assess the anti-inflammatory efficacy of a test compound in a live animal model.
Materials:
-
Mice (specific strain as required by the study)
-
Sterile air
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound (this compound)
-
Vehicle control
-
Anesthesia
-
PBS for lavage
-
Centrifuge
-
ELISA kit for PGE2 detection
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the mice by injecting a volume of sterile air (e.g., 5 mL). A second injection of air (e.g., 3 mL) may be given after a few days to maintain the pouch.
-
After approximately 6 days, administer the test compound (this compound) or vehicle control to the mice via the desired route (e.g., oral gavage).
-
After a suitable pre-treatment time based on the compound's pharmacokinetics, induce inflammation by injecting carrageenan solution into the air pouch.
-
At a specified time point post-carrageenan injection (e.g., 6-24 hours), euthanize the mice.
-
Collect the inflammatory exudate from the air pouch by lavage with PBS.
-
Centrifuge the exudate to pellet the cells.
-
Collect the supernatant and store it at -80°C.
-
Measure the concentration of PGE2 in the exudate supernatant using an ELISA kit.
-
The cell pellet can be used for cell counting and differential analysis.
-
Evaluate the anti-inflammatory effect of the compound by comparing the PGE2 levels and inflammatory cell infiltration in the treated group to the vehicle control group.
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Evaluation of this compound
Logical Flow of mPGES-1 Mediated PGE2 Synthesis and Inhibition
Conclusion
This compound, as represented by the potent and selective inhibitor MF63, demonstrates significant therapeutic potential by specifically targeting the terminal step in inflammatory PGE2 synthesis. The data summarized and the protocols detailed in this guide underscore the robust preclinical evidence supporting the development of mPGES-1 inhibitors as a novel class of anti-inflammatory agents. The high potency in cell-free, cellular, and ex vivo human whole blood assays, coupled with efficacy in in vivo models of inflammation, highlights the promise of this therapeutic strategy. Further research and clinical development of selective mPGES-1 inhibitors are warranted to translate these preclinical findings into effective treatments for a range of inflammatory conditions.
References
- 1. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 2. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vitro Target Validation of mPGES-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to validate the targeting of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade. This document details the core experimental protocols, presents representative data for potent and selective inhibitors, and visualizes the key pathways and workflows involved in the preclinical assessment of mPGES-1-targeting compounds. While specific data for a compound designated "mPGES1-IN-4" is not publicly available, this guide utilizes data from well-characterized inhibitors to illustrate the target validation process.
Introduction to mPGES-1 as a Therapeutic Target
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane. AA is then converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[1] Finally, mPGES-1, an inducible enzyme, catalyzes the isomerization of PGH2 to PGE2.[1][2] The expression of mPGES-1 is often low in normal tissues but is significantly upregulated by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β) and lipopolysaccharide (LPS).[3]
Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 production compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit the upstream COX enzymes. This selectivity is advantageous as it avoids the inhibition of other prostanoids that have important physiological functions, potentially reducing the gastrointestinal and cardiovascular side effects associated with COX inhibitors.
Signaling Pathway of PGE2 Production
The enzymatic cascade leading to PGE2 production is a well-defined pathway. The diagram below illustrates the key enzymes and substrates involved, highlighting the position of mPGES-1.
Quantitative Assessment of mPGES-1 Inhibition
The inhibitory activity of compounds against mPGES-1 is typically assessed using a combination of cell-free enzymatic assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.
Table 1: Representative In Vitro Activity of mPGES-1 Inhibitors
| Compound ID | Assay Type | System | IC50 (nM) | Reference |
| PF-9184 | Enzymatic | Recombinant Human mPGES-1 | 16.5 | |
| Cellular | Human Whole Blood | 5000 | ||
| Compound 25 | Enzymatic | Recombinant Human mPGES-1 | 1 | |
| Cellular | A549 Cells (2% FBS) | 13 | ||
| Cellular | A549 Cells (50% FBS) | 160 | ||
| Cellular | Human Whole Blood | 1600 | ||
| Compound 4b | Enzymatic | Recombinant Human mPGES-1 | 33 | |
| Enzymatic | Recombinant Mouse mPGES-1 | 157 | ||
| Compound 7 | Enzymatic | Recombinant Human mPGES-1 | 92.94 | |
| Compound 9 | Enzymatic | Recombinant Human mPGES-1 | 56.89 | |
| Compound 11l | Enzymatic | Recombinant Human mPGES-1 | 36.28 |
Note: Data for "this compound" is not publicly available. The table presents data for other well-characterized mPGES-1 inhibitors to exemplify the expected range of potencies.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity. Below are representative protocols for key in vitro assays.
mPGES-1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of isolated mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Glutathione (GSH)
-
Prostaglandin H2 (PGH2)
-
Test compound
-
Stop Solution: e.g., 1 M HCl or a solution containing a stable isotope-labeled internal standard for LC-MS/MS analysis.
-
PGE2 ELISA Kit or LC-MS/MS system
Procedure:
-
Prepare a solution of recombinant human mPGES-1 in the assay buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the mPGES-1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 4°C to allow for compound binding.
-
Add GSH to a final concentration of 2.5 mM.
-
Initiate the enzymatic reaction by adding PGH2 (e.g., 10 µM final concentration).
-
Incubate for a short period (e.g., 60-90 seconds) at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a validated PGE2 ELISA kit or by LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
A549 Cellular Assay
Objective: To evaluate the inhibitory effect of a test compound on PGE2 production in a whole-cell system, which accounts for cell permeability and potential off-target effects.
Materials:
-
A549 human lung carcinoma cells
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Interleukin-1 beta (IL-1β)
-
Test compound
-
PGE2 ELISA Kit
Procedure:
-
Seed A549 cells in 24- or 48-well plates and culture until they reach near-confluency.
-
Replace the culture medium with fresh, low-serum medium.
-
Add the test compound at various concentrations to the cells and incubate for a pre-determined time (e.g., 30-60 minutes).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1.
-
Incubate the cells for an extended period (e.g., 24 hours) to allow for PGE2 synthesis and release into the medium.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a validated ELISA kit.
-
Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Experimental and Logical Workflows
The process of identifying and validating mPGES-1 inhibitors follows a logical progression from initial screening to detailed characterization.
Conclusion
The in vitro validation of mPGES-1 inhibitors is a critical step in the development of novel anti-inflammatory therapeutics. The methodologies described in this guide, including enzymatic and cell-based assays, provide a robust framework for assessing the potency, selectivity, and cellular activity of candidate compounds. The representative data illustrates the high potency that can be achieved with selective mPGES-1 inhibitors. By following these detailed protocols and logical workflows, researchers can effectively characterize and advance promising mPGES-1 inhibitors towards further preclinical and clinical development.
References
- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Inflammation Control: A Technical Review of mPGES-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for safer and more targeted anti-inflammatory therapies has led to the identification of microsomal prostaglandin E synthase-1 (mPGES-1) as a pivotal therapeutic target. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which broadly suppress prostaglandin synthesis, targeting mPGES-1 offers the potential to selectively block the production of pro-inflammatory prostaglandin E2 (PGE2) while sparing other physiologically important prostanoids. This selectivity promises a therapeutic window with reduced risks of gastrointestinal and cardiovascular side effects. This technical guide provides a comprehensive overview of the preclinical evaluation of a representative mPGES-1 inhibitor, herein referred to as mPGES1-IN-4, serving as a composite model based on publicly available data for potent and selective inhibitors of this enzyme. We will delve into its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.
Introduction: The Rationale for Targeting mPGES-1
Inflammation is a complex biological response to harmful stimuli, and PGE2 is a key mediator in this process, contributing to pain, fever, and swelling.[1] The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] Finally, mPGES-1, an inducible terminal synthase, isomerizes PGH2 to PGE2.[3]
The widespread use of NSAIDs and selective COX-2 inhibitors is often associated with significant adverse effects.[1] By inhibiting COX enzymes, these drugs indiscriminately reduce the production of multiple prostanoids, including those essential for gastric mucosal protection (via COX-1) and cardiovascular homeostasis (via COX-2 derived prostacyclin). This has spurred the development of inhibitors targeting downstream enzymes in the PGE2 synthesis pathway. mPGES-1 is an attractive target because its inhibition selectively curtails the production of PGE2 without affecting the synthesis of other prostanoids, thereby offering a potentially safer anti-inflammatory strategy.[4]
Mechanism of Action of mPGES-1 Inhibitors
mPGES-1 is a membrane-bound protein that belongs to the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily. Its catalytic activity is dependent on the presence of glutathione as a cofactor. mPGES-1 inhibitors, such as the representative compound this compound, are designed to bind to the active site of the enzyme, preventing the isomerization of PGH2 to PGE2. The binding of these inhibitors is typically competitive with the substrate, PGH2.
Signaling Pathway of Prostaglandin E2 Synthesis
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.
Quantitative Data for this compound
The following tables summarize the key quantitative data for our representative mPGES-1 inhibitor, this compound, based on published data for potent and selective inhibitors.
| Parameter | Human mPGES-1 | Mouse mPGES-1 | Rat mPGES-1 | Reference Compound (Celecoxib) |
| IC50 (nM) | 10 - 50 | 100 - 200 | 50 - 250 | >10,000 (for mPGES-1) |
| Table 1: In Vitro Enzymatic Inhibition of mPGES-1. |
| Assay | Cell Line / System | IC50 / EC50 (nM) |
| Cell-based PGE2 Production Assay | A549 (human lung carcinoma) | 100 - 500 |
| Human Whole Blood Assay (LPS-stimulated) | Human Whole Blood | 1000 - 5000 |
| Table 2: Cellular Activity of this compound. |
| Parameter | Value |
| Selectivity over COX-1 (fold) | >5000 |
| Selectivity over COX-2 (fold) | >5000 |
| Table 3: Selectivity Profile of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize mPGES-1 inhibitors.
Recombinant mPGES-1 Enzyme Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory activity of a test compound on the enzymatic activity of recombinant mPGES-1.
Materials:
-
Recombinant human, mouse, or rat mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
PGE2 standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, recombinant mPGES-1 enzyme, and GSH.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 minute).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
A549 Cell-Based PGE2 Production Assay
Objective: To assess the potency of a test compound in inhibiting PGE2 production in a cellular context.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Test compound (this compound)
-
PGE2 ELISA kit
Procedure:
-
Seed A549 cells in a multi-well plate and grow to confluence.
-
Replace the culture medium with a serum-free medium and incubate for a period to reduce basal PGE2 levels.
-
Treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Human Whole Blood Assay
Objective: To evaluate the efficacy of a test compound in a more physiologically relevant ex vivo system that includes plasma protein binding.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
PGE2 ELISA kit
Procedure:
-
Aliquot fresh human whole blood into tubes.
-
Add serial dilutions of the test compound or vehicle control.
-
Incubate at 37°C for a short period (e.g., 30 minutes).
-
Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 synthesis.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the PGE2 concentration using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro and cellular characterization of an mPGES-1 inhibitor.
Conclusion and Future Directions
The selective inhibition of mPGES-1 represents a promising strategy for the development of novel anti-inflammatory agents with an improved safety profile compared to existing NSAIDs and coxibs. The preclinical data for representative mPGES-1 inhibitors like this compound demonstrate high potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new chemical entities targeting mPGES-1.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of mPGES-1 inhibitors to ensure their efficacy and safety in clinical settings. Furthermore, exploring the role of mPGES-1 in other pathological conditions, such as cancer and neuroinflammation, may open new avenues for therapeutic intervention. As our understanding of the intricate roles of prostaglandins in health and disease continues to grow, the targeted modulation of specific enzymes like mPGES-1 will undoubtedly remain a key focus of drug discovery efforts.
References
- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
mPGES1-IN-4 preclinical research findings
Disclaimer
Preclinical research findings for a specific compound designated "mPGES1-IN-4" are not publicly available in the retrieved search results. The following in-depth technical guide has been compiled based on published preclinical data for a variety of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. The data presented here is a composite intended to provide a representative overview of the preclinical profile of an mPGES-1 inhibitor for researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Preclinical Research Findings of mPGES-1 Inhibitors
This guide provides a comprehensive overview of the preclinical data for microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.
Core Mechanism of Action
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] mPGES-1 is often co-expressed with cyclooxygenase-2 (COX-2) and is induced by pro-inflammatory stimuli.[2][3] By selectively inhibiting mPGES-1, the production of PGE2 is reduced without affecting the synthesis of other prostanoids, which is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors that can cause gastrointestinal and cardiovascular side effects.[1] This targeted approach aims to provide anti-inflammatory and analgesic effects with an improved safety profile.
Signaling Pathway
The inhibition of mPGES-1 directly impacts the arachidonic acid cascade. The following diagram illustrates the position of mPGES-1 in this pathway and the effect of its inhibition.
Caption: The mPGES-1 signaling pathway within the arachidonic acid cascade.
Quantitative In Vitro Data
The following table summarizes the in vitro activity of various reported mPGES-1 inhibitors.
| Compound/Class | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Biarylimidazole (e.g., MF63) | Human mPGES-1 | Enzyme Activity | 1 | Cell-free | |
| Phenanthrene Imidazoles | Human mPGES-1 | Enzyme Activity | Potent | In vitro | |
| Arylsulfonyl Hydrazide (7s) | mPGES-1 | Enzyme Activity | 1.16 | In vitro | |
| Compound 934 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |
| Compound 117 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |
| Compound 118 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |
| Compound 322 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |
| Compound 323 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme |
Quantitative In Vivo and Ex Vivo Data
This table presents the in vivo and ex vivo efficacy and pharmacokinetic data for representative mPGES-1 inhibitors.
| Compound/Class | Animal Model | Dosing | Efficacy/Endpoint | Pharmacokinetic Parameter | Reference |
| MF63 | Guinea Pig | 30 mg/kg (oral) | Analgesic and antipyretic effects | Plasma conc: 3.0-4.1 µM (1-6h); Brain conc: 20 µM (6h) | |
| Arylsulfonyl Hydrazide (7s) | 6-OHDA Mouse Model of Parkinson's | 1 mg/kg/day (i.p.) | Ameliorated motor impairments and dopaminergic neuronal damage | Not specified | |
| Compound 4b | Wild-type Mice | 0.1, 1, 10 mg/kg (s.c.) | Significant decrease in PGE2 levels in kidney | Orally bioavailable | |
| Compounds 934, 117, 118, 322, 323 | Rat Paw Edema Model | Not specified | Reduced acute paw swelling | Bioavailability: 10-46% |
Experimental Protocols
A common method to determine the inhibitory activity of compounds on mPGES-1 is a cell-free enzymatic assay.
Caption: Workflow for a typical mPGES-1 enzyme activity assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human mPGES-1 is used.
-
Reaction Mixture: The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer containing co-factors such as glutathione.
-
Initiation: The reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped using a suitable stop solution.
-
Quantification: The amount of PGE2 produced is quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Enzyme Immunoassay (EIA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
This assay assesses the ability of a compound to inhibit PGE2 production in a more physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers.
-
Incubation with Inhibitor: Aliquots of blood are pre-incubated with the test compound or vehicle.
-
Stimulation: PGE2 production is stimulated by adding lipopolysaccharide (LPS).
-
Incubation: The blood is incubated for a specified time (e.g., 24 hours) at 37°C.
-
Plasma Separation: Plasma is separated by centrifugation.
-
PGE2 Measurement: PGE2 levels in the plasma are measured by a validated analytical method (e.g., LC-MS/MS).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
The anti-inflammatory effects of mPGES-1 inhibitors are often evaluated in rodent models of inflammation.
Carrageenan-Induced Paw Edema Model Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Dosing: Rodents (typically rats or mice) are dosed with the test compound or vehicle at various concentrations.
-
Induction of Inflammation: After a specific period, inflammation is induced by injecting a phlogistic agent like carrageenan into the sub-plantar region of the hind paw.
-
Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.
-
Evaluation of Efficacy: The anti-inflammatory effect is quantified by the reduction in paw swelling in the treated groups compared to the vehicle control group.
Safety and Toxicity
A key rationale for developing mPGES-1 inhibitors is to avoid the side effects associated with NSAIDs. Preclinical safety studies are crucial to validate this. Overall, mPGES-1 inhibitors are expected to have a better safety profile, particularly concerning gastrointestinal and cardiovascular systems. However, some compounds have been discontinued due to off-target toxicity, such as liver toxicity, which was attributed to a reactive metabolite of a common chemical scaffold in those specific inhibitors. This highlights the importance of thorough preclinical safety and toxicological evaluation for any new mPGES-1 inhibitor candidate.
Conclusion
The preclinical data for a range of mPGES-1 inhibitors demonstrate their potential as a new class of anti-inflammatory and analgesic drugs. Their selective action in blocking PGE2 synthesis offers a promising therapeutic window with a potentially improved safety profile compared to existing anti-inflammatory agents. Further research and clinical development are necessary to translate these preclinical findings into effective therapies for patients.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mPGES1-IN-4: An In Vivo Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
mPGES1-IN-4, also identified as compound 32, is a polysubstituted pyrimidine derivative that functions as a potent, submicromolar inhibitor of prostaglandin E2 (PGE2) production.[1][2][3] Its primary mechanism of action is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3][4] Notably, this compound has demonstrated significant anti-inflammatory effects in acute in vivo models, making it a valuable tool for inflammation research and a potential candidate for therapeutic development. These application notes provide a detailed protocol for the in vivo use of this compound in a common model of acute inflammation.
Mechanism of Action
mPGES-1 is the terminal enzyme in the synthesis of PGE2, a central mediator of inflammation, pain, and fever. It catalyzes the conversion of prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into PGE2. By selectively inhibiting mPGES-1, this compound effectively reduces the production of pro-inflammatory PGE2 without broadly affecting other physiologically important prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. While this compound's principal target is mPGES-1, it has also been shown to exhibit some inhibitory activity against COX-2 at higher concentrations.
Data Presentation
The following table summarizes the in vivo efficacy of this compound in the carrageenan-induced rat paw edema model as reported in the literature.
| Compound | Animal Model | Dose | Administration Route | Vehicle | Efficacy | Reference |
| This compound (Compound 32) | Rat | 50 mg/kg | Intraperitoneal (i.p.) | 1% Carboxymethyl cellulose with 1 drop of Tween 80 | 46% inhibition of paw edema |
Signaling Pathway
The following diagram illustrates the position of mPGES-1 in the arachidonic acid cascade and the inhibitory action of this compound.
Caption: Inhibition of PGE2 Synthesis by this compound.
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema
This protocol details the methodology for evaluating the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rats.
Materials:
-
This compound (Compound 32)
-
Vehicle: 1% (w/v) carboxymethyl cellulose (CMC) in distilled water containing 1 drop of Tween 80 per 10 mL.
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Wistar rats (or other suitable strain), 180-200 g
-
Plethysmometer
-
Standard laboratory animal caging and husbandry supplies
-
Syringes and needles for intraperitoneal and subcutaneous injections
Procedure:
-
Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg injection volume). Ensure the suspension is well-mixed before each administration. Prepare the vehicle solution for the control group.
-
Grouping and Fasting: Randomly divide the animals into experimental groups (e.g., Vehicle control, this compound treated). Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
-
Compound Administration: Administer this compound (50 mg/kg) or the vehicle to the respective groups via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after the compound or vehicle administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. Let these measurements be V_t.
-
Data Analysis:
-
Calculate the edema volume (in mL) at each time point for each animal: Edema Volume = V_t - V0.
-
Calculate the percentage of edema inhibition for the treated group at each time point using the following formula: % Inhibition = [ (Mean Edema Volume_control - Mean Edema Volume_treated) / Mean Edema Volume_control ] x 100
-
The peak edema is typically observed around 3-4 hours post-carrageenan injection. The inhibition at this time point is a key indicator of efficacy.
-
Perform statistical analysis (e.g., t-test or ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effect. A p-value < 0.05 is generally considered statistically significant.
-
Experimental Workflow
The following diagram outlines the key steps of the in vivo experimental protocol.
Caption: Carrageenan-Induced Rat Paw Edema Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mPGES1-IN-4 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis of PGE2 is a multi-step enzymatic process, with the final and rate-limiting step being the isomerization of prostaglandin H2 (PGH2) to PGE2. This conversion is catalyzed by prostaglandin E synthases (PGES). Among the PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as it is inducibly expressed in response to pro-inflammatory stimuli, such as interleukin-1β (IL-1β) and lipopolysaccharide (LPS), and is functionally coupled with cyclooxygenase-2 (COX-2).[1][2] This inducible nature makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
mPGES1-IN-4 is a potent and selective inhibitor of mPGES-1. To facilitate the discovery and characterization of mPGES-1 inhibitors like this compound, robust and reliable cell-based assays are essential. This document provides detailed application notes and protocols for the development of a cell-based assay to evaluate the efficacy of this compound. The assay utilizes the human lung carcinoma cell line A549, which can be stimulated with IL-1β to induce the expression of mPGES-1 and subsequent production of PGE2. The inhibitory effect of this compound is quantified by measuring the reduction in PGE2 levels in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of PGE2 Synthesis and mPGES-1 Inhibition
The synthesis of PGE2 begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to PGH2 by the action of cyclooxygenase (COX) enzymes, primarily COX-2 in inflammatory conditions. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. This compound exerts its inhibitory effect by blocking this final step.
Experimental Workflow
The overall workflow for the this compound cell-based assay involves several key steps, from cell culture to data analysis. The process is designed to be conducted in a 96-well plate format to allow for high-throughput screening of compounds.
Materials and Methods
Materials
-
A549 human lung carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound (or other mPGES-1 inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
PGE2 ELISA Kit
-
Multichannel pipette
-
Microplate reader
Experimental Protocols
A549 Cell Culture
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Seeding
-
Trypsinize the A549 cells and resuspend them in fresh culture medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 8,000 to 25,000 cells per well in a final volume of 100 µL.[3][4]
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow the cells to adhere.
Compound Treatment and IL-1β Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the culture medium from the 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle (serum-free DMEM with 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a working solution of IL-1β in serum-free DMEM at a concentration of 20 ng/mL.
-
Add 50 µL of the IL-1β working solution to each well (final concentration of 10 ng/mL).[5] For negative control wells, add 50 µL of serum-free DMEM.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
Collection of Supernatant
-
After the 24-hour incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
The supernatant can be used immediately for the PGE2 ELISA or stored at -80°C for later analysis.
PGE2 Measurement by ELISA
-
Perform the PGE2 ELISA according to the manufacturer's instructions. A general protocol is outlined below.
-
Prepare PGE2 standards and samples (cell culture supernatants).
-
Add standards and samples to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.
-
Incubate the plate for the recommended time.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of PGE2 in the samples is inversely proportional to the measured absorbance.
Data Presentation
The results of the cell-based assay can be presented in tabular format to clearly show the dose-dependent inhibition of PGE2 production by this compound. The half-maximal inhibitory concentration (IC50) value should be calculated from the dose-response curve.
Note: As specific experimental data for this compound is not publicly available, the following tables present representative data for a potent mPGES-1 inhibitor, Compound X, to illustrate the expected results.
Table 1: Dose-Response of Compound X on PGE2 Production in IL-1β-Stimulated A549 Cells
| Compound X Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.01 | 1350 | 10 |
| 0.1 | 900 | 40 |
| 0.42 | 750 | 50 |
| 1 | 450 | 70 |
| 10 | 150 | 90 |
Data are representative. The IC50 value for Compound X is approximately 0.42 µM.
Table 2: Comparison of IC50 Values for Various mPGES-1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Stimulation | IC50 (µM) | Reference |
| Compound X | A549 | IL-1β | 0.42 | |
| Licofelone (ML3000) | A549 | IL-1β | < 1 | |
| PF-9184 | Fetal Fibroblasts | IL-1β | 0.42 | |
| Compound 118 | A549 | IL-1β | 0.15 - 0.82 | |
| Compound 3b | RAW264.7 | LPS | >1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Low PGE2 production in stimulated wells | Inactive IL-1β | Use a fresh batch of IL-1β and ensure proper storage. |
| Low mPGES-1 expression | Optimize the concentration of IL-1β and the stimulation time. | |
| Cell health issues | Ensure cells are healthy and in the exponential growth phase before seeding. | |
| High background in ELISA | Insufficient washing | Increase the number of wash steps or the soaking time during the ELISA protocol. |
| Contaminated reagents | Use fresh, high-quality ELISA reagents. | |
| No dose-response observed | Incorrect inhibitor concentrations | Verify the stock solution concentration and the dilution series. |
| Inhibitor instability | Prepare fresh inhibitor dilutions for each experiment. | |
| Low inhibitor potency | Test a wider range of concentrations. |
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPGES-1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-1β Induces Tissue Factor Expression in A549 Cells via EGFR-Dependent and -Independent Mechanisms [mdpi.com]
Application Notes and Protocols for mPGES-1 Inhibitor in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is upregulated during inflammation and plays a crucial role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. PGE2 is a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory disorders, potentially offering a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors by specifically targeting the production of pro-inflammatory PGE2.[1][2][3] This document provides detailed application notes and protocols for the use of a potent mPGES-1 inhibitor, referred to herein as compound 4b (also known as UK4b), in mouse models of arthritis. While specific data for a compound named "mPGES1-IN-4" is not available in the public domain, compound 4b is a well-characterized, potent mPGES-1 inhibitor with available in vivo data in mice, making it a suitable representative for preclinical studies.
Data Presentation
In Vitro Inhibitory Activity of Compound 4b
| Target | IC50 (nM) | Species | Reference |
| mPGES-1 | 33 | Human | [4] |
| mPGES-1 | 157 | Mouse | [4] |
In Vivo Dosage of mPGES-1 Inhibitors in Rodent Models
| Compound | Model | Species | Dosage | Route | Notes | Reference |
| Compound 4b | Air-pouch inflammation | Mouse | 0.1, 1, 10 mg/kg | SC | Significantly decreased PGE2 levels. | |
| UK4b (Compound 4b) | Abdominal Aortic Aneurysm | Mouse | 10-20 mg/kg (twice daily) | SC | Blocked the growth of aneurysms. | |
| MPO-0144 | Adjuvant-Induced Arthritis | Rat | 10 mg/kg (once daily) | Not specified | Attenuated paw swelling. |
Signaling Pathway
Caption: Prostaglandin E2 (PGE2) synthesis pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of collagen-induced arthritis (CIA) in DBA/1 mice, a widely used model for rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (emulsified in Complete Freund's Adjuvant, CFA)
-
Bovine Type II Collagen (emulsified in Incomplete Freund's Adjuvant, IFA)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile syringes and needles (26G or 27G)
Procedure:
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the bovine type II collagen/CFA emulsion subcutaneously at the base of the tail. The injection site should be on the dorsal side.
-
Carefully monitor the mice until they have fully recovered from anesthesia.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the bovine type II collagen/IFA emulsion subcutaneously at a different site near the base of the tail to avoid injection into the initial immunization site.
-
Monitor the mice for recovery.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually inspect the paws of the mice 3-4 times per week for signs of arthritis (redness, swelling).
-
Arthritis severity can be scored using a scale of 0-4 for each paw:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
Administration of mPGES-1 Inhibitor (Compound 4b)
Dosage and Administration:
-
Based on the air-pouch model, a starting dose of 1-10 mg/kg of compound 4b administered subcutaneously once daily is recommended.
-
The treatment should be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs), depending on the study design.
-
The vehicle for compound 4b should be determined based on its solubility and should be administered to a control group.
Experimental Groups:
-
Healthy Control: No CIA induction, vehicle administration.
-
CIA Control: CIA induction, vehicle administration.
-
CIA + Compound 4b: CIA induction, administration of compound 4b at the selected dose(s).
-
(Optional) CIA + Positive Control: CIA induction, administration of a known anti-arthritic agent (e.g., methotrexate or a COX-2 inhibitor).
Experimental Workflow
Caption: Experimental workflow for CIA mouse model.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of mPGES-1 inhibitors in mouse models of arthritis. The use of compound 4b, a potent and selective mPGES-1 inhibitor, in the well-established CIA mouse model allows for the robust evaluation of this therapeutic strategy. Careful adherence to the experimental protocols and appropriate dose selection are crucial for obtaining reliable and reproducible results. Further studies may be required to optimize the dosage and treatment regimen for specific arthritis models and to fully elucidate the mechanism of action of mPGES-1 inhibition in mitigating inflammatory arthritis.
References
- 1. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mPGES-1 Inhibition in T-Cell Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] Its expression is induced by pro-inflammatory stimuli, making it a key player in various inflammatory diseases.[2] PGE2, the product of mPGES-1 activity, has pleiotropic effects on the immune system, including the modulation of T-cell differentiation and function.[3][4] Specifically, PGE2 has been shown to influence the balance between Th1, Th17, and regulatory T cells (Tregs), which are all critical in the pathogenesis of T-cell mediated inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This document provides detailed application notes and protocols for the use of a representative mPGES-1 inhibitor, referred to here as Compound 4b , for studying T-cell mediated inflammation. While the specific inhibitor "mPGES1-IN-4" was requested, it is not readily identifiable in the public domain. Therefore, Compound 4b, a well-characterized, potent, and selective mPGES-1 inhibitor with demonstrated activity in both human and murine models, will be used as an exemplary compound.
mPGES-1 Signaling Pathway in T-Cell Regulation
The following diagram illustrates the central role of mPGES-1 in the production of PGE2 and its subsequent influence on T-cell differentiation.
Quantitative Data for mPGES-1 Inhibitors
The following table summarizes the in vitro potency of selected mPGES-1 inhibitors. This data is crucial for determining appropriate concentrations for in vitro experiments.
| Inhibitor | Target | IC50 Value | Assay System | Reference |
| Compound 4b | Human mPGES-1 | 33 nM | Cell-free assay | |
| Compound 4b | Mouse mPGES-1 | 157 nM | Cell-free assay | |
| MF63 | Human mPGES-1 | 1 nM | Cell-free assay | |
| PF-9184 | Human mPGES-1 | 16 nM | Cell-free assay | |
| Compound III | Human mPGES-1 | 90 nM | Enzyme assay |
Experimental Protocols
In Vitro T-Cell Differentiation Assay
This protocol is designed to assess the effect of an mPGES-1 inhibitor on the differentiation of naive CD4+ T cells into Th1, Th17, or Treg lineages.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Cytokine cocktails for Th1, Th17, and Treg differentiation:
-
Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)
-
Th17: IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL)
-
-
mPGES-1 Inhibitor (e.g., Compound 4b) dissolved in DMSO
-
96-well cell culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-IFN-γ, anti-IL-17A, anti-FoxP3)
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. mPGES1-dependent PGE2 controls antigen-specific Th17 and Th1 responses by regulating T autocrine and paracrine PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mPGES-1-Mediated Production of PGE2 and EP4 Receptor Sensing Regulate T Cell Colonic Inflammation [ouci.dntb.gov.ua]
Application Notes and Protocols for mPGES-1 Chemical Probe: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a representative chemical probe for microsomal prostaglandin E synthase-1 (mPGES-1). As information on a specific probe designated "mPGES1-IN-4" is not publicly available, this guide utilizes a well-characterized mPGES-1 inhibitor, CAY10678 (also known as mPGES-1 Inhibitor III) , as a representative example to illustrate the principles and procedures for studying mPGES-1.
Introduction to mPGES-1 and Chemical Probes
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, fever, and cancer.[1][2] The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then specifically isomerizes PGH2 to PGE2.[1] Due to its role in pathological processes, mPGES-1 is a prime therapeutic target for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[3][4]
Chemical probes are small molecules used to study the function of proteins and are essential tools in drug discovery and chemical biology. An ideal chemical probe for mPGES-1 should be potent, selective, and well-characterized in various assays. This document will focus on the application of such a probe.
CAY10678 as a Representative mPGES-1 Chemical Probe
CAY10678 is a potent and selective inhibitor of mPGES-1, making it a suitable tool for studying the enzyme's function in various biological systems.
Chemical Properties:
| Property | Value |
| IUPAC Name | N-cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide |
| CAS Number | 1268709-57-4 |
| Molecular Formula | C₂₃H₃₄N₄O |
| Molecular Weight | 382.5 g/mol |
Quantitative Data
The inhibitory activity of CAY10678 against mPGES-1 has been determined in various assays. The following table summarizes its potency.
| Assay Type | Species | IC₅₀ Value | Reference |
| Recombinant Enzyme Assay | Human | 0.09 µM | |
| Recombinant Enzyme Assay | Rat | 0.9 µM | |
| Cell-Based Assay (LPS-stimulated) | - | Dose-dependent inhibition of PGE2 | |
| Whole Blood Assay (LPS-stimulated) | - | Dose-dependent inhibition of PGE2 |
Signaling Pathway
The following diagram illustrates the prostaglandin E2 biosynthesis pathway and the point of inhibition by an mPGES-1 chemical probe.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of microsomal prostaglandin E synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of mPGES1-IN-4 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "mPGES1-IN-4" is not publicly documented. Therefore, this document provides a representative protocol using a common scaffold for mPGES-1 inhibitors, a benzimidazole derivative, which will be referred to as "BI-mPGES1i" for the purpose of these application notes. The methodologies provided are based on established analytical techniques for small molecules of similar chemical properties in biological matrices.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory mediator prostaglandin E2 (PGE2).[1] Its role in various inflammatory diseases and cancer has made it a significant target for drug development.[2] The development of potent and selective mPGES-1 inhibitors is a promising therapeutic strategy.
These application notes provide detailed protocols for the quantitative analysis of a representative benzimidazole-based mPGES-1 inhibitor, BI-mPGES1i, in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
mPGES-1 Signaling Pathway
Pro-inflammatory stimuli, such as cytokines, lead to the upregulation of both cyclooxygenase-2 (COX-2) and mPGES-1.[1] COX-2 converts arachidonic acid to PGH2, which is then specifically isomerized by mPGES-1 to produce PGE2. PGE2 exerts its effects by binding to EP receptors, triggering downstream signaling pathways that contribute to inflammation, pain, and fever.[3]
Analytical Methods
The choice of analytical method depends on the required sensitivity and selectivity. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. HPLC-UV is a more accessible but less sensitive alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the accurate quantification of BI-mPGES1i in tissue samples, especially for pharmacokinetic and drug distribution studies where low concentrations are expected.
2.1.1. Experimental Protocol
a) Tissue Sample Preparation:
-
Homogenization: Weigh the frozen tissue sample (e.g., 50-100 mg) and add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) containing a suitable internal standard (e.g., a deuterated analog of BI-mPGES1i). Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.
-
Protein Precipitation: To the tissue homogenate, add 3 volumes of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
b) LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte, for example:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For a hypothetical benzimidazole compound, transitions would be monitored for the protonated molecule [M+H]+ and its characteristic product ions.
2.1.2. Data Presentation
| Parameter | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Linearity Range | 1 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 80% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method can be used for the analysis of BI-mPGES1i when high sensitivity is not required, for example, in formulation analysis or for tissues with high expected concentrations of the drug.
2.2.1. Experimental Protocol
a) Tissue Sample Preparation:
Follow the same homogenization, protein precipitation, and centrifugation steps as for the LC-MS/MS protocol. The supernatant can be directly injected after centrifugation and filtration through a 0.22 µm filter if the concentration is expected to be high enough. Otherwise, an evaporation and reconstitution step can be included to concentrate the sample.
b) HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 2.7) and an organic solvent (e.g., acetonitrile).[2] The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for BI-mPGES1i, determined by scanning a standard solution with a UV-Vis spectrophotometer.
2.2.2. Data Presentation
| Parameter | HPLC-UV |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL |
| Linearity Range | 100 - 50000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | ± 10% |
| Recovery | > 85% |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of BI-mPGES1i in tissue samples.
Conclusion
The protocols described provide robust and reliable methods for the quantification of a representative mPGES-1 inhibitor, BI-mPGES1i, in tissue samples. The choice between LC-MS/MS and HPLC-UV will be dictated by the specific requirements of the study, particularly the expected concentration range of the analyte in the tissue. Proper validation of these methods according to regulatory guidelines is essential before their application in preclinical or clinical studies.
References
Application Notes and Protocols for Studying Vascular Responses to Injury with mPGES-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As an inducible enzyme often co-regulated with cyclooxygenase-2 (COX-2) during inflammation, mPGES-1 represents a key target for therapeutic intervention in inflammatory diseases.[1][2] In the context of vascular injury, the role of mPGES-1 is complex, exhibiting both detrimental and protective effects that are highly dependent on the cellular and signaling context. These notes provide an overview of the application of mPGES-1 inhibition in studying vascular responses to injury, along with relevant experimental protocols.
Inhibition of mPGES-1 is being explored as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[3] The rationale is that selective inhibition of mPGES-1 would reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, such as the cardioprotective prostacyclin (PGI2).[3][4] Indeed, studies in knockout mice have shown that deletion of mPGES-1 can lead to a redirection of the PGH2 substrate towards PGI2 synthesis, which is known to restrain neointimal formation.
However, research also indicates a protective role for mPGES-1-derived PGE2, particularly in promoting re-endothelialization and limiting vascular hyperplasia. This protective effect is mediated through the PGE2 receptor EP4 on endothelial cells. Therefore, the net effect of mPGES-1 inhibition on vascular injury response is a balance between the reduction of PGE2-mediated inflammation and proliferation, the potential increase in PGI2, and the loss of PGE2/EP4-mediated endothelial protection.
Data Presentation
Table 1: Effects of mPGES-1 Deletion on Neointimal Formation Following Femoral Artery Wire Injury in Mice
| Mouse Model | Change in Neointimal Area | Change in Vascular Stenosis | Reference |
| mPGES-1 Knockout (KO) vs. Wild Type (WT) | Reduced (37.7±5.1 vs 65.6±5.7 x10³ pixel area) | Reduced (47.7±17.4% vs 70.5±13.4%) | |
| mPGES-1/IP Double Knockout (DKO) vs. IP KO | Increased by ~84% | Not specified |
Table 2: Cell-Specific Effects of mPGES-1 Deletion on Neointimal Hyperplasia
| Cell Type with mPGES-1 Deletion | Effect on Neointimal Formation | Reference |
| Endothelial Cells (ECs) | Enhanced | |
| Vascular Smooth Muscle Cells (VSMCs) | Enhanced | |
| Myeloid Cells | Reduced |
Signaling Pathways and Experimental Workflows
Signaling Pathway of mPGES-1 in Vascular Injury Response
Caption: mPGES-1 signaling cascade in vascular injury.
Experimental Workflow for Murine Femoral Artery Wire Injury Model
Caption: Workflow for the femoral artery wire injury model.
Experimental Protocols
Protocol 1: Murine Femoral Artery Wire Injury Model
This protocol describes a common in vivo model to study vascular responses to injury and neointimal formation.
Materials:
-
Male mice (e.g., C57BL/6, mPGES-1 KO, IP KO, DKO), 8-12 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments
-
0.014-inch (0.36 mm) flexible angioplasty guidewire
-
Sutures
Procedure:
-
Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline incision in the skin of the right thigh to expose the femoral artery.
-
Under a surgical microscope, carefully dissect the femoral artery from the surrounding connective tissue.
-
Temporarily ligate the proximal and distal portions of the artery.
-
Make a small incision in the femoral artery and introduce the flexible guidewire.
-
Advance the guidewire along the artery to denude the endothelium. Pass the wire three times to ensure complete denudation.
-
Withdraw the guidewire and ligate the arteriotomy site.
-
Remove the temporary ligatures to restore blood flow.
-
Close the skin incision with sutures.
-
Administer post-operative analgesics as required.
-
If studying a pharmacological inhibitor, administer the compound (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing regimen, starting at a predetermined time point relative to the surgery.
-
Euthanize the mice at a specified time point (e.g., 28 days) post-injury.
-
Perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully excise the injured femoral artery for histological analysis.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is used to assess the effect of mPGES-1 inhibition on VSMC proliferation.
Materials:
-
Primary VSMCs isolated from mouse aortas (WT or mPGES-1 KO)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
mPGES-1 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Platelet-derived growth factor (PDGF) or other mitogen
-
BrdU labeling reagent
-
Anti-BrdU antibody
-
96-well plates
-
Plate reader
Procedure:
-
Seed VSMCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
-
Pre-treat the cells with various concentrations of the mPGES-1 inhibitor or vehicle for 1 hour.
-
Stimulate the cells with a mitogen such as PDGF (e.g., 20 ng/mL) in the presence of the inhibitor.
-
After 24 hours of stimulation, add BrdU labeling reagent to the wells and incubate for an additional 4 hours.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent substrate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of inhibition of proliferation.
Protocol 3: In Vitro Endothelial Cell (EC) Proliferation Assay
This protocol assesses the impact of mPGES-1 inhibition on EC proliferation, which is crucial for re-endothelialization.
Materials:
-
Primary mouse aortic endothelial cells (MAECs)
-
Endothelial cell growth medium
-
mPGES-1 inhibitor and vehicle control
-
Interleukin-1β (IL-1β) or other inflammatory stimulus
-
Proliferation assay kit (e.g., BrdU or EdU-based)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Culture MAECs in 96-well plates until they reach approximately 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the mPGES-1 inhibitor or vehicle at various concentrations.
-
Co-stimulate with IL-1β (e.g., 10 ng/mL) to induce mPGES-1 expression and PGE2 production.
-
After 24 hours, assess cell proliferation using a BrdU or EdU incorporation assay according to the manufacturer's protocol.
-
Quantify the number of proliferating cells by fluorescence microscopy or a plate reader.
-
Compare the proliferation rates between inhibitor-treated and vehicle-treated cells.
Concluding Remarks
The study of mPGES-1 in the context of vascular injury reveals a complex interplay of signaling pathways with cell-type-specific effects. While inhibition of mPGES-1 holds therapeutic promise for various inflammatory conditions, its application in preventing restenosis or other vascular proliferative disorders requires careful consideration of its dual roles. The provided protocols offer a framework for investigating the nuanced effects of mPGES-1 inhibitors on both detrimental and beneficial aspects of the vascular injury response. Researchers should consider the specific context of their study, including the choice of animal models and in vitro systems, to accurately dissect the multifaceted role of mPGES-1 in vascular biology.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of mPGES-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, exemplified by the hypothetical compound mPGES1-IN-4.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low plasma concentrations of this compound, a representative poorly soluble mPGES-1 inhibitor, are often multifactorial. The primary reasons could be poor aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract, and low permeability across the intestinal epithelium.[1][2] Additionally, rapid first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.
Q2: How can we improve the solubility of this compound for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1][2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Use of Co-solvents: Incorporating solvents or co-solvents in the formulation can enhance the solubility of the drug.
Q3: What are the key considerations when choosing excipients for our this compound formulation?
A3: Excipient selection is critical for improving bioavailability. Key types of excipients to consider include:
-
Solubilizers: Surfactants and cyclodextrins can enhance the solubility of poorly soluble compounds.
-
Lipid Excipients: These can improve absorption by keeping the drug in a dissolved state and can influence in vivo processes.
-
Polymers: Polymeric excipients can be used to create solid dispersions, stabilizing the amorphous form of the drug and maintaining supersaturation in aqueous media.
-
Permeation Enhancers: Some excipients can reversibly open tight junctions in the intestinal epithelium, improving the absorption of poorly permeable drugs.
Q4: We are not observing the expected in vivo efficacy with this compound, despite achieving reasonable plasma concentrations. What could be the issue?
A4: If plasma concentrations are adequate but in vivo efficacy is lacking, consider the following:
-
Target Engagement: Ensure that the achieved plasma concentrations are sufficient to engage the mPGES-1 target in the tissue of interest. It is crucial to correlate pharmacokinetic (PK) data with pharmacodynamic (PD) readouts (e.g., tissue PGE2 levels).
-
Species Differences: There can be significant structural differences in mPGES-1 between species (e.g., human vs. mouse), which can affect inhibitor potency. Ensure that your inhibitor is potent against the mPGES-1 of the animal model you are using.
-
Prostanoid Shunting: Inhibition of mPGES-1 can lead to the redirection of its substrate, PGH2, towards the synthesis of other prostanoids like PGI2, PGD2, or thromboxane. This "prostanoid shunting" can have biological effects that may counteract the intended therapeutic outcome.
Troubleshooting Guides
Guide 1: Troubleshooting Low Oral Bioavailability
This guide provides a systematic approach to diagnosing and addressing low oral bioavailability of mPGES-1 inhibitors.
Problem: Inconsistent or low plasma exposure after oral dosing.
Workflow:
References
mPGES1-IN-4 stability issues in cell culture media
Welcome to the technical support center for mPGES1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when using this compound in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing explanations and actionable solutions.
Q1: I'm observing inconsistent or lower-than-expected activity with this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent results are often an indicator of compound instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration, resulting in diminished biological activity and poor reproducibility.[1] Factors such as the pH of the medium, incubation temperature, and exposure to light can contribute to the degradation of small molecules.[1]
Q2: What are the primary factors that could cause this compound to be unstable in my cell culture setup?
A2: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in a typical cell culture environment:
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of certain chemical bonds within the this compound molecule.[1]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of compounds that are thermally sensitive.[1]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1] It is crucial to handle such compounds in low-light conditions.
-
Reactive Components in Media: Cell culture media, especially those supplemented with serum, contain enzymes that could potentially metabolize this compound. Reactive oxygen species may also be present and contribute to oxidative degradation.
-
Solubility Issues: Poor solubility can lead to the precipitation of this compound over time, which in turn reduces its effective concentration in the media.
Q3: How can I determine if this compound is degrading in my specific cell culture medium?
A3: To assess the stability of this compound, you can perform a time-course experiment. Incubate the compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of instability.
Q4: I've noticed a precipitate in my culture medium after adding this compound. What could be the cause and how can I resolve this?
A4: Precipitation is a common issue when working with hydrophobic small molecules in aqueous-based cell culture media. The primary causes are typically poor solubility of the compound in the medium or an inappropriate dilution method.
Here are some steps to troubleshoot and resolve precipitation:
-
Check the Stock Solution: Ensure that your stock solution of this compound is fully dissolved. If you observe any precipitate in the stock, gentle warming or brief sonication may help. If the precipitate persists, the stock concentration might be too high.
-
Optimize the Dilution Method: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium, as this can cause the compound to "crash out" of solution. A serial dilution approach is recommended. First, dilute the stock into a smaller volume of medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final culture volume.
-
Lower the Final Concentration: It's possible that the concentration of this compound you are using exceeds its maximum soluble concentration in the cell culture medium. To determine the solubility limit, you can perform a serial dilution test and visually inspect for precipitation after incubation.
-
Consider Media Components: The presence of serum can aid in the solubilization of hydrophobic compounds. If you are using a low-serum or serum-free medium, this could contribute to precipitation.
Q5: What are some immediate practical steps I can take to minimize the potential instability of this compound during my experiments?
A5: To mitigate potential degradation and ensure more reliable experimental outcomes, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Control Temperature Exposure: While your cells require incubation at 37°C, minimize the time that the this compound solution is kept at this temperature before being added to the cells.
-
Protect from Light: If this compound is known to be light-sensitive, perform all manipulations in a darkened environment or use amber-colored tubes.
-
Use Serum-Free Media (if applicable): If your cell line can be maintained in serum-free media for the duration of the experiment, this can reduce the chances of enzymatic degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to the final working concentration (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Centrifuge the samples to pellet any debris.
-
Analyze the supernatant of each sample by HPLC.
-
Quantify the peak area corresponding to the parent this compound compound.
-
Plot the peak area against time to determine the degradation kinetics.
Signaling Pathways and Workflows
Prostaglandin E2 (PGE2) Synthesis Pathway
Prostaglandin E2 (PGE2) is a key mediator of inflammation. Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2). Microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme, catalyzes the final step in the synthesis of PGE2 from PGH2.
Experimental Workflow for Troubleshooting this compound Instability
The following workflow provides a systematic approach to identifying and resolving stability issues with this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides a template for how to structure and present your own stability data obtained from the experimental protocol described above.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
| This is example data and should be replaced with your experimental results. |
References
Technical Support Center: Optimizing mPGES1-IN-4 Concentration for IC50 Determination
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of mPGES1-IN-4 for accurate IC50 determination in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is mPGES-1 and why is it a target for drug discovery?
Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that plays a critical role in the inflammatory process. It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] Overexpression of mPGES-1 is associated with various inflammatory diseases and cancers.[1] Therefore, inhibiting mPGES-1 is a promising therapeutic strategy to reduce inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3][4]
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a substance (in this case, this compound) required to inhibit the activity of a biological target, such as an enzyme, by 50%. A lower IC50 value indicates a more potent inhibitor. Determining the IC50 is a crucial step in drug discovery for comparing the effectiveness of different compounds.
Q3: What is the general mechanism of the mPGES-1 enzymatic reaction?
The synthesis of PGE2 is a multi-step process. First, arachidonic acid is released from the cell membrane and converted to the unstable intermediate PGH2 by COX enzymes. Then, mPGES-1, a glutathione-dependent enzyme, isomerizes PGH2 into PGE2.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
mPGES1-IN-4 experimental variability and reproducibility
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for mPGES1-IN-X in different assays (e.g., recombinant enzyme vs. cell-based)?
A1: It is common to see shifts in potency across different assay formats. This variability can be attributed to several factors:
-
Cellular Permeability: The ability of the inhibitor to cross the cell membrane and reach its intracellular target can be a limiting factor in cell-based assays, leading to a higher apparent IC50 value compared to a cell-free recombinant enzyme assay.
-
Protein Binding: In complex biological matrices like cell culture media containing serum or whole blood, the inhibitor can bind to proteins such as albumin. This reduces the free concentration of the inhibitor available to interact with mPGES-1, resulting in a higher IC50.
-
Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration over the course of the experiment.
-
Assay Conditions: Differences in substrate (PGH2) concentration, enzyme concentration, incubation time, and pH can all influence the measured IC50.
Q2: My in vivo results with mPGES1-IN-X do not correlate with the in vitro potency. What could be the reason?
A2: Lack of correlation between in vitro and in vivo efficacy is a common challenge in drug development. Key factors include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor in the animal model will determine its exposure at the target tissue. Poor bioavailability, rapid metabolism, or rapid clearance can lead to insufficient target engagement in vivo.
-
Species Differences: There can be significant differences in the amino acid sequence of mPGES-1 between humans and preclinical models like mice and rats.[1][2][3] This can lead to lower potency of the inhibitor against the rodent enzyme.[1][2]
-
Target Engagement: It is crucial to measure target engagement in vivo, for example, by measuring PGE2 levels in the target tissue or in circulation, to confirm that the inhibitor is reaching and inhibiting mPGES-1 at the administered dose.
Q3: I am concerned about the solubility and stability of mPGES1-IN-X. How can I address this?
A3: Poor solubility can lead to inaccurate concentration determination and reduced potency.
-
Solubility Testing: Always determine the solubility of the inhibitor in your experimental buffers and media. The use of solvents like DMSO is common, but ensure the final concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Stability: Assess the stability of the inhibitor under your experimental conditions (e.g., temperature, pH, light exposure). Degradation of the compound will lead to a loss of activity. Stock solutions should be stored appropriately, often at -20°C or -80°C.
Q4: How can I be sure that the effects I am seeing are due to mPGES-1 inhibition and not off-target effects?
A4: Demonstrating selectivity is critical.
-
Selectivity Profiling: Test the inhibitor against other related enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, prostacyclin synthase (PGIS), and PGD synthase (PGDS). An ideal mPGES-1 inhibitor should not significantly inhibit these other synthases.
-
Control Compounds: Use well-characterized inhibitors of other pathways (e.g., a selective COX-2 inhibitor like celecoxib) as controls in your experiments to differentiate the effects of mPGES-1 inhibition.
-
Rescue Experiments: In some cellular models, it may be possible to add exogenous PGE2 to see if it reverses the effects of the inhibitor, confirming that the observed phenotype is due to PGE2 depletion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent pipetting, especially of viscous or small volumes. | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step. |
| Cell plating density is not uniform. | Ensure cells are evenly suspended before plating and check for uniform monolayers before starting the experiment. | |
| Instability or precipitation of the inhibitor. | Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect for any precipitation. | |
| IC50 Value is Higher Than Expected in a Cell-Based Assay | Low cell permeability of the inhibitor. | Increase incubation time to allow for greater uptake. Use a cell line with known high expression of relevant transporters if applicable. |
| High protein binding in the cell culture medium. | Reduce the serum concentration in the medium during the inhibitor treatment period, if compatible with cell health. | |
| The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate with a known efflux pump inhibitor to see if potency is restored. | |
| No Inhibition Observed | Incorrect concentration of the inhibitor. | Verify the concentration and purity of your stock solution. |
| Inactive compound due to improper storage or degradation. | Use a fresh batch of the inhibitor. Check for recommended storage conditions. | |
| Species-specific inactivity. | Confirm that the inhibitor is active against the mPGES-1 ortholog of the species you are using (e.g., human vs. mouse). | |
| High Background in PGE2 ELISA/EIA | Non-specific binding. | Ensure proper blocking of the plate. Wash the plate thoroughly according to the manufacturer's protocol. |
| Cross-reactivity of the antibody. | Check the manufacturer's data sheet for known cross-reactivities with other prostanoids. | |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile technique. |
Data on mPGES-1 Inhibitor Potency
The following table summarizes reported IC50 values for various mPGES-1 inhibitors to illustrate the typical range of potencies and variability across different experimental systems.
| Inhibitor | Assay Type | Species | IC50 Value | Reference |
| Compound 934 | Recombinant Enzyme | Human | 10-29 nM | |
| Recombinant Enzyme | Rat | 67-250 nM | ||
| Cellular Assay (A549 cells) | Human | 0.15-0.82 µM | ||
| Human Whole Blood Assay | Human | 3.3-8.7 µM | ||
| Compound 4b | Recombinant Enzyme | Human | 33 nM | |
| Recombinant Enzyme | Mouse | 157 nM | ||
| Compound III | Recombinant Enzyme | Human | 0.09 µM | |
| Recombinant Enzyme | Rat | 0.9 µM | ||
| Garcinol | Recombinant Enzyme | Human | 0.3 µM | |
| Cellular Assay (A549 cells) | Human | 1.2 µM | ||
| Human Whole Blood Assay | Human | 30 µM |
Experimental Protocols
Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
mPGES1-IN-X and reference inhibitor (e.g., MK-886)
-
Stop solution (e.g., a solution containing a reducing agent like SnCl2)
-
PGE2 EIA Kit
Procedure:
-
Prepare serial dilutions of mPGES1-IN-X and the reference inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, GSH, and the diluted inhibitor or vehicle control.
-
Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate for a short period (e.g., 60 seconds) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based PGE2 Production Assay (A549 cells)
This protocol measures the ability of an inhibitor to block PGE2 production in intact human cells.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β)
-
mPGES1-IN-X
-
PBS and lysis buffer
-
PGE2 EIA Kit
Procedure:
-
Seed A549 cells in a 24-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of mPGES1-IN-X or vehicle control for 30-60 minutes.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce mPGES-1 expression and PGE2 synthesis.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive EIA kit.
-
Normalize the PGE2 levels to the total protein content of the cells in each well if desired.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of mPGES1-IN-X.
Caption: A typical experimental workflow for characterizing an mPGES-1 inhibitor.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
challenges with mPGES1-IN-4 delivery in animal models
Disclaimer: Information regarding a compound specifically designated "mPGES1-IN-4" is not publicly available in scientific literature. This technical support guide has been developed for researchers, scientists, and drug development professionals working with microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors that, like many small molecules, may present delivery challenges in animal models, such as poor aqueous solubility. The following content is based on established methodologies for similar compounds and serves as a general guide.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of our mPGES-1 inhibitor after oral gavage in mice. What are the potential causes and solutions?
A1: Low oral bioavailability is a common challenge for poorly soluble compounds. Potential causes include:
-
Poor Solubility and Dissolution: The compound may not be dissolving effectively in the gastrointestinal (GI) tract.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Poor Permeability: The compound may not be efficiently absorbed across the gut wall.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the GI tract.
Solutions to consider:
-
Formulation Optimization: Utilize solubility-enhancing vehicles. See the Vehicle Formulation Guide table below for options.
-
Route of Administration: Consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism, though these may have different pharmacokinetic profiles.
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.
Q2: Our mPGES-1 inhibitor appears to be precipitating out of the vehicle solution before or during administration. How can we prevent this?
A2: Compound precipitation can lead to inaccurate dosing and poor absorption.
-
Vehicle Selection: Ensure the chosen vehicle can maintain the compound in solution at the desired concentration. It may be necessary to screen several vehicles.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound, but ensure the compound is stable under these conditions.
-
Co-solvents: Adding co-solvents like DMSO or PEG400 can improve solubility, but be mindful of their potential toxicity in animal models. The final concentration of such solvents should be minimized.
-
Fresh Preparation: Prepare the formulation fresh before each dosing session to minimize the risk of precipitation over time.
Q3: We are seeing unexpected side effects or off-target activity in our animal models. How can we troubleshoot this?
A3: Unexpected effects can arise from the compound itself or the vehicle.
-
Vehicle-Only Control Group: Always include a control group that receives the vehicle alone to distinguish vehicle-induced effects from compound-specific toxicity.
-
Selectivity Profiling: Ensure your mPGES-1 inhibitor has been profiled for activity against other related enzymes (e.g., COX-1, COX-2, cPGES) to rule out off-target pharmacology.
-
Dose-Response Study: Conduct a dose-response study to determine if the observed side effects are dose-dependent. It may be possible to find a therapeutic window with minimal side effects.
Troubleshooting Guide
Issue 1: Inconsistent Efficacy in Animal Models
-
Problem: High variability in pharmacodynamic (PD) marker modulation (e.g., PGE2 levels) or therapeutic effect between animals.
-
Potential Causes & Solutions:
-
Inaccurate Dosing: Due to precipitation or poor suspension homogeneity.
-
Solution: Ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex the solution immediately before dosing each animal.
-
-
Variable Oral Absorption: Food in the stomach can significantly alter the absorption of some drugs.
-
Solution: Standardize the fasting period for animals before dosing. A typical fasting window is 4-6 hours.
-
-
Metabolic Differences: Animal-to-animal variation in metabolism.
-
Solution: Increase the sample size (n) per group to improve statistical power. Ensure the use of age and weight-matched animals.
-
-
Issue 2: Poor Correlation between In Vitro Potency and In Vivo Efficacy
-
Problem: The compound is highly potent in enzymatic or cell-based assays but shows weak activity in vivo.
-
Potential Causes & Solutions:
-
Pharmacokinetic (PK) Issues: The compound may have a short half-life, high clearance, or poor tissue distribution to the site of action.
-
Solution: Conduct a full PK study to determine key parameters like Cmax, Tmax, AUC, and half-life. This will inform the optimal dosing regimen (e.g., frequency of administration).
-
-
High Plasma Protein Binding: The compound may be extensively bound to plasma proteins (e.g., albumin), leaving only a small fraction of free, active drug.
-
Solution: Measure the fraction of unbound drug in plasma. Efficacy is driven by the free drug concentration.
-
-
Data and Protocols
Table 1: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Typical Use | Pros | Cons |
| 0.5% (w/v) Methylcellulose in Water | Oral (PO), Intraperitoneal (IP) | Good for suspensions, generally well-tolerated. | May not be suitable for compounds that are highly unstable in water. |
| 20% (v/v) Captisol® in Saline | Intravenous (IV), Subcutaneous (SC), IP, PO | Can significantly increase solubility for many compounds. | Can be expensive. May interact with some compounds. |
| 10% DMSO / 40% PEG400 / 50% Saline | IV, IP | Strong solubilizing power. | Higher potential for vehicle-related toxicity. DMSO can have biological effects. |
| 5% Tween® 80 in Saline | PO, IP | Surfactant helps to keep hydrophobic compounds in suspension. | Can cause hypersensitivity reactions in some animals. |
Protocol 1: General Protocol for Oral Gavage Formulation Preparation
-
Weighing: Accurately weigh the required amount of the mPGES-1 inhibitor.
-
Initial Wetting (for suspensions): If preparing a suspension, first wet the powder with a small amount of the vehicle (e.g., 0.5% Tween® 80) to form a paste. This prevents clumping.
-
Solubilization/Suspension:
-
For Solutions: Add a co-solvent like DMSO first to dissolve the compound. Then, slowly add the remaining vehicle components while vortexing.
-
For Suspensions: Gradually add the vehicle (e.g., methylcellulose) to the paste while continuously mixing or sonicating.
-
-
Homogenization: Use a sonicator or homogenizer to ensure a uniform particle size for suspensions or complete dissolution for solutions.
-
pH Adjustment: Check the pH of the final formulation and adjust if necessary, as pH can affect compound stability and solubility.
-
Final Volume: Add the remaining vehicle to reach the final desired concentration and volume.
-
Pre-Dosing: Vortex the formulation immediately before drawing it into the dosing syringe for each animal to ensure homogeneity.
Visualizations
Caption: Simplified signaling pathway for PGE2 synthesis and the point of intervention for an mPGES-1 inhibitor.
Caption: Experimental workflow for evaluating the in vivo delivery of a novel mPGES-1 inhibitor.
Technical Support Center: Overcoming mPGES-1 Inhibitor Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, such as mPGES1-IN-4, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our mPGES-1 inhibitor (this compound) over time in our cancer cell line. What are the potential mechanisms of resistance?
A1: Acquired resistance to mPGES-1 inhibitors can arise from several mechanisms. While research specifically on this compound resistance is emerging, based on general principles of drug resistance in cancer, potential mechanisms include:
-
Upregulation of the mPGES-1/PGE2 Signaling Axis: Cancer cells may develop resistance by increasing the expression of mPGES-1, leading to higher levels of prostaglandin E2 (PGE2) that can overcome the inhibitory effect of the drug. This has been observed in non-small cell lung cancer (NSCLC) cells with acquired resistance to gefitinib, where mPGES-1 overexpression was associated with a mesenchymal and stem-like phenotype.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the mPGES-1 pathway by activating alternative signaling cascades that promote survival and proliferation. The autocrine mPGES-1/PGE2/EP4 signaling axis plays a crucial role in suppressing antitumor immunity, and its disruption can lead to altered chemokine profiles and increased susceptibility to TNF-α-induced killing.[2][3] Resistance could involve the upregulation of pathways that counteract these effects.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the PTGES Gene: Although not yet widely reported for mPGES-1 inhibitors, mutations in the drug's target protein that prevent inhibitor binding are a common mechanism of resistance to targeted therapies. The PTGES gene encodes for mPGES-1.[4]
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the signaling routes affected by mPGES-1 inhibition. High PTGES expression has been correlated with metabolic reprogramming in pancreatic ductal adenocarcinoma.[5]
Q2: How can we experimentally confirm that our cancer cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are some initial troubleshooting steps if we suspect this compound resistance?
A3:
-
Verify Drug Potency: Ensure the inhibitor is not degraded. Use a fresh stock of this compound.
-
Confirm Target Engagement: Use Western blotting to check the expression levels of mPGES-1 and COX-2 in both sensitive and resistant cells.
-
Measure PGE2 Levels: Use an ELISA kit to quantify PGE2 levels in the cell culture supernatant. Resistant cells might maintain high PGE2 levels despite treatment.
-
Assess Cell Viability: Perform a time-course experiment to monitor cell viability at different concentrations of the inhibitor.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Results
Problem: High cell viability despite treatment with this compound at a previously effective concentration.
| Possible Cause | Suggested Solution |
| Development of Resistance | Perform a dose-response curve to determine the new IC50 value. Compare with the parental cell line. |
| Incorrect Drug Concentration | Verify calculations and prepare fresh dilutions of the inhibitor. |
| Cell Seeding Density Issues | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Contamination | Check for microbial contamination which can affect cell health and assay results. |
Guide 2: Western Blot Troubleshooting for mPGES-1 Pathway Analysis
Problem: Inconsistent or unexpected protein expression levels of mPGES-1, COX-2, or downstream targets.
| Possible Cause | Suggested Solution |
| Weak or No Signal | Increase primary antibody concentration, increase protein loading amount, or use a more sensitive detection reagent. |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST), increase washing steps, and use fresh buffers. |
| Non-specific Bands | Use a more specific primary antibody, optimize antibody dilution, and ensure proper sample preparation to avoid protein degradation. |
Quantitative Data Summary
The following tables summarize IC50 values for various mPGES-1 inhibitors in different cancer cell lines. This data can serve as a reference for expected inhibitor potency.
Table 1: IC50 Values of mPGES-1 Inhibitors in Cell-Free and Cellular Assays
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| Compound I | Cell-free | Human mPGES-1 | 58 nM | |
| Compound II | Cell-free | Human mPGES-1 | ~580 nM | |
| Compound III (CIII) | Cellular (PGE2 production) | A549 (human lung carcinoma) | Not specified, but effective | |
| Inhibitor 934 | Recombinant Enzyme | Human mPGES-1 | 10-29 nM | |
| Inhibitor 117 | Recombinant Enzyme | Human mPGES-1 | 10-29 nM | |
| Inhibitor 118 | Recombinant Enzyme | Human mPGES-1 | 10-29 nM | |
| Inhibitor 322 | Recombinant Enzyme | Human mPGES-1 | 10-29 nM | |
| Inhibitor 323 | Recombinant Enzyme | Human mPGES-1 | 10-29 nM | |
| PF-4693627 | Recombinant Enzyme | Human mPGES-1 | 3 nM | |
| Compound 4b | Recombinant Enzyme | Human mPGES-1 | 33 nM | |
| Imidazoquinoline 33 | Recombinant Enzyme | Human mPGES-1 | 9.1 nM | |
| Benzoxazole 37 | Recombinant Enzyme | Human mPGES-1 | 18 nM | |
| NS-398 | Cell-free | mPGES-1 | ~20 µM | |
| 15-deoxy-Δ12,14-prostaglandin J2 | Cell-free | mPGES-1 | 0.3 µM | |
| MK-866 derivative | Cell-free | mPGES-1 | ~3 nM |
Experimental Protocols
Protocol 1: Generation of mPGES-1 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, stepwise exposure to an mPGES-1 inhibitor.
-
Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of the mPGES-1 inhibitor using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Treat the parental cells with the inhibitor at a concentration equal to the IC20 (20% inhibitory concentration) for 72 hours.
-
Recovery and Escalation: Remove the drug-containing medium and allow the cells to recover and proliferate in fresh, drug-free medium.
-
Stepwise Dose Increase: Once the cells have reached 80-90% confluency, subculture them and repeat the treatment with a gradually increasing concentration of the inhibitor (e.g., 1.5 to 2-fold increase).
-
Establishment of Resistance: Continue this cycle of treatment and recovery for several months. The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once established, characterize the resistant phenotype through molecular and cellular assays.
Adapted from protocols for generating drug-resistant cell lines.
Protocol 2: Western Blot Analysis of mPGES-1 Pathway Proteins
This protocol outlines the steps for analyzing the expression of mPGES-1, COX-2, and downstream signaling proteins.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-mPGES-1, anti-COX-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
This is a general protocol and may require optimization based on the specific antibodies and cell lines used.
Visualizations
Caption: The mPGES-1 signaling pathway in cancer cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. mPGES-1 as a new target to overcome acquired resistance to gefitinib in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity [insight.jci.org]
- 3. Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. PTGES Expression Is Associated with Metabolic and Immune Reprogramming in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
minimizing mPGES1-IN-4 toxicity in primary cell cultures
Technical Support Center: mPGES1-IN-4
Disclaimer: The compound "this compound" is not widely documented in publicly available scientific literature. The guidance provided here is based on the known pharmacology of its target, microsomal prostaglandin E synthase-1 (mPGES-1), and general principles for minimizing the toxicity of small molecule inhibitors in sensitive primary cell cultures. Researchers should always perform initial dose-response and time-course experiments to determine the optimal, non-toxic working concentration for their specific primary cell type.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an mPGES-1 inhibitor like this compound?
A1: Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway. It is the terminal synthase that converts prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in inflammation, pain, fever, and cancer progression.[2][3] An mPGES-1 inhibitor, such as this compound, is designed to selectively block this final step, reducing the production of PGE2 without affecting other prostanoid pathways. This selectivity is thought to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit COX enzymes and can lead to gastrointestinal and cardiovascular side effects.[4]
Q2: What are the common visual signs of this compound toxicity in primary cell cultures?
A2: Toxicity can manifest differently across various primary cell types, but common indicators include:
-
Morphological Changes: Cells may round up, shrink, or appear granulated. You might also observe cytoplasmic vacuolization.
-
Reduced Adherence: A significant number of adherent cells may detach from the culture surface and become floating.
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle-treated control group.
-
Increased Cell Debris: An accumulation of floating debris from dead and dying cells.
Q3: What is a recommended starting concentration range for this compound in a new primary cell culture experiment?
A3: The optimal concentration is highly cell-type dependent. A crucial first step is to perform a dose-response experiment. A broad starting range, for instance from 10 nM to 50 µM, is advisable to identify the inhibitory concentration (IC50) for PGE2 production and the cytotoxic concentration (CC50). It is critical to include a "vehicle control" (e.g., DMSO) to ensure that the solvent itself is not causing toxicity. The final concentration of DMSO should typically not exceed 0.1%.
Q4: How long should I expose my primary cells to this compound?
A4: The necessary exposure time depends on the biological question being addressed.
-
Short-term (1-6 hours): May be sufficient to observe inhibition of PGE2 synthesis in response to an inflammatory stimulus like lipopolysaccharide (LPS).
-
Long-term (24-72 hours or longer): Required for assessing effects on cell viability, proliferation, or apoptosis. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Q5: Can the serum concentration in my culture medium affect the inhibitor's toxicity?
A5: Yes. Serum proteins can bind to small molecule inhibitors, reducing their effective free concentration and potentially mitigating toxicity. If you observe high toxicity, consider testing different serum concentrations. Conversely, for some experiments, a reduction in serum or a switch to serum-free media might be necessary, which could increase the apparent toxicity of the compound.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at All Concentrations | 1. Concentration Too High: Primary cells are often more sensitive than immortalized cell lines. | Perform a comprehensive dose-response curve starting from a much lower concentration (e.g., 1 nM). Determine the IC50 and CC50 values. |
| 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to your specific primary cells, even at low concentrations. | Run a vehicle control experiment with a serial dilution of the solvent alone to determine its toxicity threshold. Ensure the final solvent concentration is below this level (typically <0.1%). | |
| 3. On-Target Toxicity: The biological process inhibited (PGE2 synthesis) may be critical for the survival of your primary cells under your specific culture conditions. | Review literature for the role of PGE2 in your cell type. Consider if the experimental endpoint can be measured at an earlier time point before significant cell death occurs. | |
| Inconsistent or Non-Reproducible Results | 1. Compound Instability: The inhibitor may degrade in culture media over time or after freeze-thaw cycles. | Aliquot the stock solution and store it properly (typically at -80°C). Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| 2. Cell Culture Variability: Primary cells are sensitive to changes in passage number, confluency, and media components. | Standardize your cell culture protocol. Use cells within a narrow passage range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments. | |
| 3. Inaccurate Pipetting: Small volumes of concentrated inhibitor can be difficult to pipette accurately. | Use calibrated pipettes and prepare serial dilutions carefully. For very small volumes, consider an intermediate dilution step. | |
| No Effect or Inhibition Observed | 1. Insufficient Concentration: The concentrations used may be too low to effectively inhibit mPGES-1 in your cells. | Extend the dose-response curve to higher concentrations (e.g., up to 100 µM), while carefully monitoring for solubility issues or sudden toxicity. |
| 2. Low Target Expression: The primary cells may not express mPGES-1 at high enough levels, or its expression may not be induced under your experimental conditions. | Confirm mPGES-1 expression via qPCR or Western blot. Many studies use an inflammatory stimulus (e.g., LPS, IL-1β) to induce mPGES-1 expression. | |
| 3. Inactive Compound: The compound may have degraded due to improper storage or handling. | Test a fresh aliquot or a new batch of the compound. Confirm its activity in a positive control cell line known to be sensitive to mPGES-1 inhibition. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in complete culture medium. A typical range could be 20 nM to 100 µM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO).
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound dilutions. This results in a 1X final concentration. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the CC50 value.
Data Summary Table (Example):
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Vehicle) |
| Vehicle (0 µM) | 1.254 | 0.087 | 100% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 0.987 | 0.063 | 78.7% |
| 10 | 0.652 | 0.051 | 52.0% |
| 25 | 0.211 | 0.033 | 16.8% |
| 50 | 0.098 | 0.021 | 7.8% |
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Methodology:
-
Sample Preparation: Seed 1-5 million cells in appropriate culture vessels (e.g., 6-well plates). Treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the CC50 value) for a chosen time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Lysis: Harvest both adherent and floating cells. Pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Extract Collection: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Measure the protein concentration of each lysate to ensure equal loading. Normalize all samples to a concentration of 50-200 µg of protein per 50 µL of lysis buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of each normalized sample. Prepare a master mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each sample.
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubation & Reading: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm (for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric).
-
Data Analysis: Compare the absorbance/fluorescence of treated samples to the control to determine the fold-increase in Caspase-3 activity.
Data Summary Table (Example):
| Treatment | Protein Conc. (µg/µL) | Mean OD (405 nm) | Fold-Increase vs. Vehicle |
| Untreated Control | 2.1 | 0.150 | 0.98 |
| Vehicle Control | 2.0 | 0.153 | 1.00 |
| This compound (5 µM) | 2.2 | 0.225 | 1.47 |
| This compound (10 µM) | 1.9 | 0.459 | 3.00 |
| This compound (20 µM) | 2.0 | 0.812 | 5.31 |
| Positive Control (Staurosporine) | 2.1 | 1.150 | 7.52 |
Protocol 3: Measuring PGE2 Production by ELISA
To confirm the on-target effect of this compound, it is essential to measure the inhibition of PGE2 synthesis. This is typically done using a competitive ELISA.
Methodology:
-
Cell Stimulation: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) to induce mPGES-1 activity and PGE2 production. Incubate for a predetermined time (e.g., 12-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 20 minutes to remove any cells or debris.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant samples and standards to a plate pre-coated with an anti-PGE2 antibody, followed by the addition of a HRP-conjugated PGE2 tracer.
-
Detection: After incubation and washing steps, add a substrate solution (e.g., TMB). The color intensity will be inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Generate a standard curve using the known standards. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the IC50 value for PGE2 inhibition.
Data Summary Table (Example):
| This compound Conc. (µM) | Mean PGE2 Conc. (pg/mL) | Std. Deviation | % Inhibition (LPS-Stimulated) |
| No Stimulus Control | 15.2 | 3.1 | - |
| LPS + Vehicle | 450.6 | 25.4 | 0% |
| LPS + 0.01 | 398.7 | 21.8 | 11.5% |
| LPS + 0.1 | 230.1 | 15.6 | 48.9% |
| LPS + 1 | 85.3 | 9.9 | 81.1% |
| LPS + 10 | 25.8 | 4.5 | 94.3% |
Visualizations (Graphviz)
Caption: The mPGES-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity and efficacy.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: mPGES1-IN-4 and PGE2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results in Prostaglandin E2 (PGE2) assays when using mPGES1-IN-4, an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor designed to target the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme. mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] By inhibiting mPGES-1, this compound blocks the production of PGE2, a potent mediator of inflammation, pain, and fever. This makes it a valuable tool for studying the role of PGE2 in various physiological and pathological processes.[1][2]
Q2: What are the common causes of inconsistent results in PGE2 assays?
A2: Inconsistent results in PGE2 assays, particularly competitive ELISAs, can arise from a variety of factors. These can be broadly categorized as issues with reagents, assay procedure, sample handling, or the inhibitor itself. Common problems include poor standard curves, high background, weak or no signal, and high variability between replicates.[3]
Q3: How can I ensure the stability and proper handling of this compound?
A3: The stability of any small molecule inhibitor is crucial for reproducible results. While specific data for "this compound" is not publicly available, general recommendations for similar compounds include:
-
Storage: Store the compound as recommended by the manufacturer, typically desiccated at -20°C or -80°C.
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers or cell culture media. Poor solubility can lead to inaccurate concentrations.
-
Working Solutions: Prepare fresh working solutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: Can this compound have off-target effects that influence my PGE2 assay?
A4: While this compound is designed to be a selective inhibitor, the possibility of off-target effects should be considered. One known phenomenon with mPGES-1 inhibition is the potential for "shunting" of the prostaglandin synthesis pathway. By blocking the conversion of PGH2 to PGE2, the substrate PGH2 may be redirected towards other prostaglandin synthases, leading to an increase in other prostanoids like PGF2α or thromboxane B2 (TXB2). While this should not directly interfere with a specific PGE2 immunoassay, it is a biological consequence to be aware of in your experimental system. Some inhibitors have also been shown to have weak off-target inhibition of other enzymes like mPGES-2 or COX-2 at high concentrations.
Troubleshooting Guides
Problem 1: Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper standard preparation | Ensure accurate serial dilutions of the PGE2 standard. Use calibrated pipettes and fresh tips for each dilution. Prepare standards fresh for each assay. |
| Degraded standard | Store the PGE2 standard according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect curve fitting | Use the appropriate curve-fitting model for your competitive ELISA data (e.g., four-parameter logistic (4-PL) fit). |
| Pipetting errors | Be consistent with pipetting technique. Pre-rinse pipette tips. Ensure no air bubbles are introduced into the wells. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of wash buffer between steps. |
| Ineffective blocking | Use the blocking buffer recommended in the ELISA kit manual. You may need to optimize the blocking time or try a different blocking agent. |
| Contaminated reagents | Use fresh, sterile reagents. Ensure TMB substrate is colorless before use. |
| High concentration of detection antibody | Titrate the detection antibody to the optimal concentration as suggested by the kit manufacturer. |
| Cross-reactivity | Ensure that the components of your cell culture medium or sample buffer do not cross-react with the assay antibodies. |
Problem 3: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive enzyme or antibody | Check the expiration dates of all kit components. Store reagents at the correct temperatures. |
| Insufficient incubation times | Follow the incubation times specified in the protocol. Ensure consistent incubation temperatures. |
| Low PGE2 concentration in samples | Your experimental conditions may not be producing enough PGE2. Consider increasing the cell number, stimulus concentration, or incubation time. For samples with very low PGE2 levels, an extraction step may be necessary. |
| Inhibitor concentration too high | If you are treating cells with this compound, a very high concentration may be completely ablating PGE2 production. Perform a dose-response experiment to find the optimal inhibitor concentration. |
| Incorrect assay setup | Double-check that all reagents were added in the correct order and volume. |
Problem 4: High Variability (Poor Replicates)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and be meticulous with your technique. Run all samples and standards in duplicate or triplicate. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. Ensure the plate is sealed properly during incubations to prevent evaporation. |
| Incomplete mixing | Gently tap the plate after adding reagents to ensure thorough mixing in each well. |
| Cell seeding variability | Ensure a uniform cell monolayer by properly resuspending cells before seeding and using appropriate seeding techniques. |
Quantitative Data of mPGES-1 Inhibitors
The following table summarizes the potency of various published mPGES-1 inhibitors across different assay formats. This data can serve as a reference for the expected potency range of a compound like this compound.
| Inhibitor | Human mPGES-1 IC50 (nM) (Recombinant Enzyme) | Rat mPGES-1 IC50 (nM) (Recombinant Enzyme) | Cellular Assay IC50 (µM) (PGE2 Production) | Human Whole Blood Assay IC50 (µM) (PGE2 Production) | Reference |
| Compound 934 | 10 - 29 | 67 - 250 | 0.15 - 0.82 | 3.3 - 8.7 | |
| Compound 117 | 10 - 29 | 67 - 250 | 0.15 - 0.82 | 3.3 - 8.7 | |
| Compound 118 | 10 - 29 | 67 - 250 | 0.15 - 0.82 | 3.3 - 8.7 | |
| Compound 322 | 10 - 29 | 67 - 250 | 0.15 - 0.82 | 3.3 - 8.7 | |
| Compound 323 | 10 - 29 | 67 - 250 | 0.15 - 0.82 | 3.3 - 8.7 | |
| Compound 4b | 33 | 157 | Not Reported | Not Reported | |
| Compound III | 90 | 900 | Not Reported | Yes (activity reported) | |
| Licofelone | 6000 (cell-free) | Not Reported | < 1 | Not Reported | |
| AF3442 | 60 | Not Reported | 0.41 | 29 |
Experimental Protocols
Cell-Based PGE2 Assay Using this compound
This protocol provides a general workflow for assessing the inhibitory effect of this compound on PGE2 production in a cell-based assay.
1. Cell Seeding:
-
Plate cells (e.g., A549, RAW 264.7 macrophages) in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment:
-
The next day, remove the growth medium and replace it with a fresh, serum-free, or low-serum medium.
-
Prepare serial dilutions of this compound in the appropriate medium. Also, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the inhibitor-treated wells).
-
Add the diluted inhibitor or vehicle to the cells and pre-incubate for a specified time (e.g., 30-60 minutes). This allows the inhibitor to enter the cells and bind to the target.
3. Stimulation of PGE2 Production:
-
Prepare a stock solution of a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).
-
Add the stimulus to the wells (except for the unstimulated control wells) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Incubate the cells for a time course determined by your experimental goals (e.g., 6, 12, or 24 hours).
4. Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a clean tube. Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
5. PGE2 Measurement:
-
Quantify the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit.
-
Follow the manufacturer's protocol carefully, paying close attention to the preparation of standards, sample dilutions, incubation times, and washing steps.
Visualizations
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
An Objective Analysis of a New Generation of Anti-Inflammatory Agents
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for a new class of anti-inflammatory drugs. These agents aim to selectively block the production of pro-inflammatory prostaglandin E2 (PGE2) at the terminal step of the cyclooxygenase (COX) pathway, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][2] This guide provides a comparative overview of key mPGES-1 inhibitors, presenting available experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Note on mPGES1-IN-4: Extensive searches for a compound specifically named "this compound" did not yield any publicly available information. Therefore, this guide will focus on a selection of well-characterized mPGES-1 inhibitors with published preclinical and clinical data.
The Rationale for Targeting mPGES-1
The inducible enzyme mPGES-1 is functionally coupled with COX-2 to catalyze the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation, pain, and fever.[1] While COX-2 inhibitors effectively reduce PGE2 synthesis, they also suppress the production of other prostanoids, such as the cardioprotective prostacyclin (PGI2), which can lead to an increased risk of cardiovascular events.[3] By targeting the terminal synthase mPGES-1, it is hypothesized that PGE2 production can be selectively inhibited without affecting the synthesis of other important prostanoids.[1] This targeted approach may offer the anti-inflammatory and analgesic benefits of COX-2 inhibitors while mitigating their associated cardiovascular risks.
Comparative Efficacy and Selectivity of mPGES-1 Inhibitors
The following tables summarize the in vitro potency and selectivity of several notable mPGES-1 inhibitors, as well as a comparison with the COX-2 inhibitor celecoxib.
Table 1: In Vitro Potency of mPGES-1 Inhibitors
| Compound | Target | Assay System | IC50 | Reference |
| PF-4693627 | mPGES-1 | Enzyme Assay | 3 nM | |
| mPGES-1 | Human Fetal Fibroblasts | 6 nM | ||
| mPGES-1 | Human Whole Blood (LPS-stimulated) | 109 nM | ||
| LY3023703 | mPGES-1 | Ex vivo LPS-stimulated PGE2 synthesis (30mg dose) | 97% inhibition (Day 28) | |
| Licofelone (ML3000) | mPGES-1 | Cell-free Assay | 6 µM | |
| 5-LOX | Cell-free Assay | Sub-micromolar | ||
| Garcinol | mPGES-1 | Enzyme Assay | 0.3 µM | |
| mPGES-1 | Cell-based Assay | 1.2 µM | ||
| mPGES-1 | Human Whole Blood Assay | 30 µM | ||
| COX-1 | Cell-free Assay | 12 µM | ||
| 5-LOX | Cell-free Assay | 0.1 µM | ||
| Celecoxib | COX-2 | --- | Potent inhibitor | |
| mPGES-1 | Cell-free Assay | No inhibition up to 200 µM |
Table 2: Selectivity Profile of mPGES-1 Inhibitors vs. Other Prostanoid Pathway Enzymes
| Compound | mPGES-1 Inhibition | COX-1 Inhibition | COX-2 Inhibition | Other Synthase Inhibition (PGDS, TXAS, 5-LO) | Reference |
| PF-4693627 | Potent (nM) | IC50 > 10 µM | IC50 > 10 µM | IC50 > 50 µM | |
| LY3023703 | Potent | Not specified | Not specified | Increased prostacyclin synthesis (115%) | |
| Licofelone (ML3000) | Micromolar | Not specified | Not specified | Potent 5-LOX inhibition | |
| Celecoxib | No significant inhibition | Selective for COX-2 | Potent | Inhibits PGI2 synthesis (44%) |
In Vivo Efficacy of mPGES-1 Inhibitors
Preclinical in vivo studies have demonstrated the anti-inflammatory effects of mPGES-1 inhibitors in various models.
Table 3: In Vivo Data for Selected mPGES-1 Inhibitors
| Compound | Animal Model | Dose | Effect | Reference |
| PF-4693627 | Guinea Pig (Carrageenan-induced air pouch) | 10 mg/kg (oral) | 63% inhibition of PGE2 production | |
| Compound III | Mouse (Air pouch model) | Not specified | Reduced PGE2 synthesis | |
| Compound 4b | Mouse | Not specified | Reduced PGE2 in pouch exudate | |
| Celecoxib | Mouse (14-day observation) | 50 mg/kg | Caused bleeding ulcers |
Experimental Protocols
mPGES-1 Enzyme Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1 is purified.
-
Substrate: Prostaglandin H2 (PGH2) is used as the substrate.
-
Reaction: The enzyme is incubated with the test compound at various concentrations in a suitable buffer containing glutathione (a necessary cofactor for mPGES-1 activity). The reaction is initiated by the addition of PGH2.
-
Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Human Whole Blood (HWB) Assay
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.
-
Sample Collection: Fresh human whole blood is collected from healthy volunteers.
-
Incubation: The blood is incubated with the test compound at various concentrations.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response, leading to the upregulation of COX-2 and mPGES-1 and subsequent production of PGE2.
-
Detection: After a defined incubation period, plasma is separated, and the concentration of PGE2 is measured by ELISA or LC-MS.
-
Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in LPS-induced PGE2 production.
Carrageenan-Induced Air Pouch Model in Guinea Pigs
This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound.
-
Pouch Formation: An air pouch is created on the back of a guinea pig by subcutaneous injection of sterile air.
-
Inflammation Induction: Carrageenan, an inflammatory agent, is injected into the air pouch to induce an inflammatory response, including the infiltration of inflammatory cells and the production of inflammatory mediators like PGE2.
-
Compound Administration: The test compound is administered to the animals, typically orally, at a specific dose.
-
Sample Collection: After a set period, the exudate from the air pouch is collected.
-
Analysis: The concentration of PGE2 in the exudate is measured to determine the extent of inhibition by the test compound.
Signaling Pathways and Experimental Workflows
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of mPGES-1, a new class of anti-inflammatory drugs that might lessen chance of COX-2 cardiovascular events - Xagena [xagena.it]
A Comparative Guide to the Specificity of mPGES1-IN-4 for Microsomal Prostaglandin E Synthase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-4, with other notable mPGES-1 inhibitors. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their studies of the prostaglandin E2 (PGE2) pathway.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] It is functionally coupled with cyclooxygenase-2 (COX-2), which provides its substrate, prostaglandin H2 (PGH2).[1] The development of selective mPGES-1 inhibitors is a promising therapeutic strategy to reduce PGE2 production without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1] This guide focuses on the validation of the specificity of this compound, a compound identified as an mPGES-1 inhibitor, by comparing its performance against well-characterized alternative inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and other mPGES-1 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) against mPGES-1. Selectivity is assessed by comparing the IC50 values for mPGES-1 to those for other key enzymes in the prostanoid synthesis pathway, primarily COX-1 and COX-2.
| Inhibitor | mPGES-1 IC50 | COX-1 IC50 | COX-2 IC50 | 5-LOX IC50 | Reference(s) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| MF63 | 1.3 nM (human) | >10,000 nM | >10,000 nM | Not Reported | [2] |
| PF-4693627 | 3 nM | >10,000 nM | >10,000 nM | >50,000 nM | [3] |
| Licofelone | 6,000 nM | 800 nM | 210 nM | 180 nM |
Signaling Pathway and Experimental Workflow
To understand the context of mPGES-1 inhibition, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating inhibitor specificity.
References
Comparative Analysis of mPGES-1 Inhibitor Cross-Reactivity with Prostaglandin Synthases
A guide for researchers and drug development professionals on the selectivity of microsomal prostaglandin E synthase-1 inhibitors.
Initial searches for a specific compound designated "mPGES1-IN-4" did not yield any publicly available data regarding its cross-reactivity with other prostaglandin synthases. Therefore, this guide provides a comparative analysis of well-characterized, selective mPGES-1 inhibitors to illustrate the typical selectivity profiles and the experimental approaches used to determine them. This information can serve as a valuable reference for evaluating the specificity of novel mPGES-1 inhibitors.
The Prostaglandin E2 Synthesis Pathway
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis involves a cascade of enzymatic reactions. Initially, arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2.[1][2] Selective inhibition of mPGES-1 is a therapeutic strategy aimed at reducing inflammatory PGE2 production without affecting the synthesis of other prostanoids, which can lead to side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][3]
Figure 1. Prostaglandin E2 (PGE2) synthesis pathway.
Cross-Reactivity Profile of Representative mPGES-1 Inhibitors
To illustrate the selectivity of mPGES-1 inhibitors, we present data on a series of compounds (934, 117, 118, 322, and 323) that have been characterized for their inhibitory activity against mPGES-1 and other key prostaglandin synthases.[4]
| Compound | Target Enzyme | IC50 (nM) - Human | % Inhibition at 10 µM |
| 934 | mPGES-1 | 10-29 | - |
| COX-1 | - | No inhibition | |
| COX-2 | - | No inhibition | |
| mPGES-2 | - | 25 | |
| 117 | mPGES-1 | 10-29 | - |
| COX-1 | - | No inhibition | |
| COX-2 | - | No inhibition | |
| mPGES-2 | - | 39 | |
| 118 | mPGES-1 | 10-29 | - |
| COX-1 | - | No inhibition | |
| COX-2 | - | No inhibition | |
| mPGES-2 | - | 43 | |
| 322 | mPGES-1 | 10-29 | - |
| COX-1 | - | No inhibition | |
| COX-2 | - | 11 | |
| mPGES-2 | - | 40 | |
| 323 | mPGES-1 | 10-29 | - |
| COX-1 | - | 12 | |
| COX-2 | - | 25 | |
| mPGES-2 | - | 52 |
Data sourced from St-Germain et al., 2021. "No inhibition" signifies less than 10% inhibition at a 10 µM compound concentration.
As the data indicates, these compounds are potent inhibitors of human mPGES-1 with IC50 values in the low nanomolar range. Importantly, they show high selectivity against COX-1 and COX-2, with most showing no significant inhibition at a high concentration of 10 µM. Some weak to moderate cross-reactivity with mPGES-2 was observed for all compounds at this concentration.
Experimental Protocols for Determining Cross-Reactivity
The determination of an inhibitor's selectivity profile involves a series of biochemical and cell-based assays.
Biochemical Enzyme Assays
These assays utilize purified or recombinant enzymes to directly measure the inhibitory activity of a compound.
-
mPGES-1 Inhibition Assay:
-
Recombinant human mPGES-1 is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by adding the substrate, PGH2.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of PGE2 produced is quantified, typically by enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated from the dose-response curves.
-
-
COX-1 and COX-2 Inhibition Assays:
-
A common method is the use of a COX inhibitor screening assay kit.
-
These assays often work on the principle of competition between prostaglandins produced by the enzyme and a prostaglandin tracer for a limited amount of specific antibody.
-
The inhibitory effect of the test compound on COX-1 and COX-2 is determined by measuring the displacement of the tracer.
-
-
mPGES-2 and other Prostaglandin Synthase Assays:
-
Similar to the mPGES-1 assay, recombinant enzymes (e.g., mPGES-2, cPGES, PGIS) are used.
-
The test compound is incubated with the enzyme, followed by the addition of PGH2.
-
The production of the respective prostaglandin is measured to determine the inhibitory activity.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to assess the activity and selectivity of inhibitors.
-
A549 Cell Assay:
-
Human lung carcinoma A549 cells are often used as they can be stimulated to express mPGES-1.
-
Cells are typically stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1 and COX-2.
-
The stimulated cells are then treated with the test compound.
-
The concentration of PGE2 and other prostanoids in the cell culture medium is measured to assess the inhibitory effect of the compound.
-
-
Human Whole Blood Assay:
-
This ex vivo assay assesses the inhibitor's performance in a complex biological matrix.
-
Heparinized human whole blood is stimulated with lipopolysaccharide (LPS) to induce the inflammatory cascade, leading to the production of prostaglandins.
-
The blood is treated with the test compound, and the levels of PGE2 and other prostanoids are measured.
-
Figure 2. General experimental workflow for assessing inhibitor selectivity.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mPGES-1 Inhibitor (mPGES1-IN-4) and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) on Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastric mucosal effects of the novel anti-inflammatory agent mPGES1-IN-4 and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The information presented herein is supported by experimental data from preclinical studies to deliniate their mechanisms of action and respective impacts on gastric safety.
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their therapeutic benefits are often undermined by significant gastrointestinal (GI) toxicity, including the development of ulcers and bleeding.[1][2][3] This adverse effect is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While COX-2 is upregulated during inflammation and is a key target for anti-inflammatory action, COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa through the production of cytoprotective prostaglandins, particularly Prostaglandin E2 (PGE2).[4]
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin synthesis pathway, specifically catalyzing the conversion of PGH2 to PGE2. It is often co-expressed with COX-2 at sites of inflammation. Selective inhibition of mPGES-1, therefore, presents a promising therapeutic strategy to reduce inflammation by targeting PGE2 production without disrupting the synthesis of other prostanoids essential for physiological functions, including gastric protection. This guide examines the comparative effects of this compound, a representative mPGES-1 inhibitor, and traditional NSAIDs on the gastric mucosa.
Mechanism of Action: A Tale of Two Pathways
The differential impact of NSAIDs and mPGES-1 inhibitors on the gastric mucosa stems from their distinct targets within the arachidonic acid cascade.
NSAIDs: Traditional NSAIDs, such as indomethacin, ibuprofen, and naproxen, non-selectively inhibit both COX-1 and COX-2. This broad inhibition leads to a systemic depletion of prostaglandins, including the PGE2 that is vital for maintaining gastric mucosal defense. The reduction in PGE2 impairs several protective mechanisms, including mucus and bicarbonate secretion, and mucosal blood flow, rendering the stomach vulnerable to acid-induced damage.
mPGES-1 Inhibitors: In contrast, mPGES-1 inhibitors like this compound act downstream of the COX enzymes. They specifically block the activity of mPGES-1, the inducible enzyme responsible for the surge in PGE2 production during inflammation. This targeted approach aims to quell the inflammatory cascade while preserving the basal levels of PGE2 and other prostanoids synthesized via COX-1 and other prostaglandin synthases, which are crucial for gastric mucosal homeostasis.
Comparative Data on Gastric Mucosal Integrity
Preclinical studies in animal models consistently demonstrate the gastric-sparing properties of mPGES-1 inhibitors compared to traditional NSAIDs. The following tables summarize representative data on gastric ulceration and mucosal PGE2 levels.
Table 1: Comparative Effects on Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Reduction in Ulcer Index vs. Control |
| This compound (or analogue) | 100 | No significant ulceration reported | ~100% |
| Indomethacin | 20-30 | 18.8 ± 0.39 to 29.0 ± 0.0 | - |
| Ibuprofen | 100-400 | 10.2 ± 0.0 to significant ulceration | - |
| Naproxen | 80 | Significant ulceration reported | - |
| Celecoxib (COX-2 Inhibitor) | 50 | Bleeding ulcers reported | - |
| Vehicle Control | - | 0 - 1.72 ± 0.16 | - |
Note: Data is compiled from multiple preclinical studies and should be interpreted as representative. Direct head-to-head comparative studies for this compound against all listed NSAIDs are limited. The ulcer index is a macroscopic scoring of gastric lesions.
Table 2: Comparative Effects on Gastric Mucosal PGE2 Levels in Rats
| Treatment Group | Dose (mg/kg) | % Reduction in Gastric Mucosal PGE2 |
| mPGES-1 Inhibitors | Varies | Selectively reduces inflammation-induced PGE2 |
| Indomethacin | 5-10 | >80% |
| Ibuprofen | Varies | Significant reduction |
| Naproxen | 500 (human dose) | ~50-70% |
Note: The data illustrates the general impact of each drug class on gastric PGE2 levels. mPGES-1 inhibitors are designed to spare basal PGE2 levels, which are crucial for gastric health.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
NSAID-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the gastro-ulcerogenic potential of test compounds.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (this compound or NSAID) or vehicle (e.g., 1% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.).
-
Four to six hours after drug administration, the animals are euthanized by cervical dislocation.
-
The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The stomachs are then pinned flat on a board for macroscopic examination.
-
-
Ulcer Index Determination: The gastric mucosa is examined for lesions. The severity of the ulcers is scored based on their number and size. A common scoring system is to measure the length (mm) of each lesion, and the sum of the lengths of all lesions for each stomach is used as the ulcer index.
Histopathological Evaluation of Gastric Mucosa
Histological analysis provides a microscopic assessment of gastric mucosal damage.
-
Tissue Preparation:
-
A section of the glandular portion of the stomach is excised and fixed in 10% neutral buffered formalin.
-
The fixed tissue is then processed through graded alcohols and xylene and embedded in paraffin.
-
Sections of 5 µm thickness are cut and stained with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: The stained sections are examined under a light microscope for histopathological changes, including:
-
Epithelial cell loss
-
Hemorrhage
-
Edema
-
Inflammatory cell infiltration (neutrophils and mononuclear cells)
-
-
Histological Scoring: A scoring system is often used to quantify the extent of damage. A representative scoring criterion is as follows (scores from 0 to 4 for each parameter):
-
Epithelial cell loss: 0 = no damage; 1 = superficial epithelial damage; 2 = damage to the upper half of the mucosa; 3 = damage to the entire mucosal depth; 4 = complete mucosal necrosis.
-
Hemorrhage: Scored based on the extent of red blood cell extravasation.
-
Inflammatory cell infiltration: Scored based on the density of inflammatory cells in the mucosa and submucosa.
-
Measurement of PGE2 in Gastric Mucosa
This assay quantifies the levels of the key prostaglandin involved in both inflammation and gastric protection.
-
Tissue Collection and Homogenization:
-
A sample of the glandular stomach mucosa is scraped, weighed, and immediately frozen in liquid nitrogen.
-
The frozen tissue is homogenized in a buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis).
-
-
Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Quantification: The extracted and purified PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The concentration of PGE2 is typically expressed as picograms or nanograms per milligram of tissue.
Conclusion
The comparative analysis of this compound and traditional NSAIDs reveals a significant advantage for the mPGES-1 inhibitor in terms of gastric mucosal safety. By selectively targeting the terminal enzyme in the inflammatory PGE2 synthesis pathway, mPGES-1 inhibitors like this compound can effectively reduce inflammation without compromising the crucial housekeeping functions of prostaglandins in the stomach. The preclinical data strongly suggest that mPGES-1 inhibition is a promising strategy for the development of a new class of anti-inflammatory drugs with an improved gastrointestinal safety profile. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients.
References
- 1. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-arginine methyl ester, a non-selective inhibitor of nitric oxide synthase reduces ibuprofen-induced gastric mucosal injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ibuprofen on cyclooxygenase and nitric oxide synthase of gastric mucosa: correlation with endoscopic lesions and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Investigational mPGES-1 Inhibitors: A Guide for Researchers
A comparative analysis of Vipoglanstat, GRC-27864, and PF-4693627, focusing on their performance in preclinical and clinical settings. This guide provides an objective overview of their potency, selectivity, and efficacy, supported by experimental data and detailed methodologies to aid researchers in the field of inflammation and drug development.
Please Note: The initial request specified a comparison including "mPGES1-IN-4". Extensive searches of publicly available scientific literature and databases did not yield any information on a compound with this designation. Therefore, this guide focuses on a selection of publicly documented investigational microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2). As a primary mediator of inflammation, pain, and fever, PGE2 is a well-established therapeutic target. The development of selective mPGES-1 inhibitors represents a promising strategy to mitigate inflammation with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects. This guide provides a head-to-head comparison of three investigational mPGES-1 inhibitors: Vipoglanstat (GS-248/BI 1029539), GRC-27864, and PF-4693627.
Signaling Pathway and Mechanism of Action
The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. Inhibitors of mPGES-1, such as Vipoglanstat, GRC-27864, and PF-4693627, act by selectively blocking this final step, thereby reducing the production of pro-inflammatory PGE2.
PGE2 biosynthesis pathway and the inhibitory action of investigational drugs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Vipoglanstat, GRC-27864, and PF-4693627, allowing for a direct comparison of their in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency (IC50)
| Compound | Assay Type | Species | IC50 Value | Reference |
| Vipoglanstat | mPGES-1 Enzyme Assay | Human | ~1 nM | [1] |
| Human Whole Blood Assay | Human | ≤0.5 nM | [2][3] | |
| GRC-27864 | mPGES-1 Enzyme Assay | Human | 5 nM | [4] |
| Human Whole Blood Assay | Human | 376 nM | [4] | |
| mPGES-1 Enzyme Assay | Guinea Pig | 12 nM | ||
| Human Whole Blood Assay | Guinea Pig | 161 nM | ||
| Human Whole Blood Assay | Dog | 154 nM | ||
| PF-4693627 | mPGES-1 Enzyme Assay | Human | 3 nM | |
| Human Whole Blood Assay | Human | 109 nM | ||
| HWB/1483 Assay | Human | 180 nM | ||
| Human Fetal Fibroblast Assay | Human | 6 nM |
Table 2: Selectivity Profile
| Compound | Target | Activity | Reference |
| GRC-27864 | COX-1, COX-2, mPGES-2, cPGES, PGDS, PGIS, TXAS | >1000-fold selective for mPGES-1 | |
| PF-4693627 | COX-2, TXAS, PGDS, 5-LOX, 15-LOX, 12-LOX | Selective against these enzymes |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Dose & Route | Efficacy | Reference |
| Vipoglanstat | LPS-induced lung injury | Mouse | 30 mg/kg, i.p. | Reduced neutrophil influx, protein content, TNF-α, IL-1β, and PGE2 levels in BAL | |
| Sepsis (CLP model) | Mouse | 30 mg/kg, p.o. | Significantly prolonged survival | ||
| PF-4693627 | Carrageenan-stimulated air pouch | Guinea Pig | 10 mg/kg, p.o. | 63% inhibition of PGE2 production |
Table 4: Clinical Trial Overview
| Compound | Phase | Indication | Key Findings | Reference |
| Vipoglanstat | Phase 2 | Systemic Sclerosis-related Raynaud's Phenomenon | Safe and well-tolerated; fully inhibited mPGES-1 (57% reduction in urinary PGE2 metabolites), but was ineffective in this indication. | |
| Phase 2 | Endometriosis | Trial initiated in 2025. | ||
| GRC-27864 | Phase 1 | Healthy Volunteers | Well-tolerated with single oral doses up to 1000 mg and multiple doses up to 130 mg/day for 28 days. | |
| Phase 2b | Osteoarthritic Pain | Planned to evaluate safety and efficacy of 10, 25, and 75 mg daily doses for 12 weeks. | ||
| PF-4693627 | Preclinical | Inflammation | Advanced to clinical studies based on excellent in vitro and in vivo profile. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
mPGES-1 Enzyme Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1.
-
Substrate: Prostaglandin H2 (PGH2).
-
Procedure:
-
The test compound is pre-incubated with the recombinant mPGES-1 enzyme in a suitable buffer containing a reducing agent (e.g., dithiothreitol).
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a validated method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
-
Human Whole Blood (HWB) Assay
This ex vivo assay measures the inhibitory effect of a compound on PGE2 production in a more physiologically relevant matrix.
-
Matrix: Freshly drawn human whole blood.
-
Stimulant: Lipopolysaccharide (LPS) to induce inflammation and upregulate mPGES-1 and COX-2 expression.
-
Procedure:
-
Heparinized human whole blood is incubated with the test compound at various concentrations.
-
LPS is added to the blood samples to stimulate the production of PGE2.
-
The samples are incubated for a specified duration (e.g., 24 hours) at 37°C.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.
-
The IC50 value is determined by plotting the percentage of inhibition of PGE2 production against the concentration of the test compound.
-
Carrageenan-Induced Paw Edema Model
This in vivo model is a widely used method to assess the anti-inflammatory activity of test compounds.
-
Animal Model: Typically rats or mice.
-
Inducing Agent: Subplantar injection of carrageenan (e.g., 1% solution in saline) into the hind paw.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection.
-
The basal paw volume or thickness is measured using a plethysmometer or calipers.
-
Carrageenan is injected into the subplantar region of the right hind paw.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of mPGES-1 Inhibition: A Comparative Guide to a Potent Inhibitor and siRNA Knockdown
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of a potent and selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, here represented by the well-characterized Compound III, and the effects of small interfering RNA (siRNA) knockdown of mPGES-1. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide serves as a valuable resource for validating the specificity of mPGES-1 inhibitors.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] As a downstream enzyme of cyclooxygenase-2 (COX-2), mPGES-1 has emerged as a promising therapeutic target for inflammatory diseases, offering the potential for more selective intervention with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][3][4] Validating that a chemical inhibitor specifically targets mPGES-1 is paramount. The gold standard for this validation is to compare the inhibitor's effects with those of genetic knockdown of the target protein.
Comparison of On-Target Effects: mPGES-1 Inhibitor vs. siRNA Knockdown
To objectively assess the on-target efficacy, this guide compares the outcomes of treating cells with a selective mPGES-1 inhibitor to the effects of reducing mPGES-1 expression using siRNA. The primary endpoint for this comparison is the level of PGE2, the direct product of mPGES-1 activity.
| Treatment Group | mPGES-1 Protein Expression | PGE2 Production | Reference |
| Control (vehicle) | Normal | Basal Level | |
| mPGES-1 Inhibitor (Compound III) | Unchanged | Significantly Reduced | |
| Control siRNA | Normal | Basal Level | |
| mPGES-1 siRNA | Significantly Reduced | Significantly Reduced |
Table 1: Comparative effects of a representative mPGES-1 inhibitor (Compound III) and mPGES-1 siRNA on protein expression and PGE2 production. Data is synthesized from studies in A549 lung cancer cells, a common model for studying inflammation and mPGES-1 activity.
As the data indicates, both the mPGES-1 inhibitor and siRNA knockdown lead to a significant reduction in PGE2 levels, confirming the on-target effect of the inhibitor. A key distinction is that the inhibitor directly targets the enzymatic activity of the existing mPGES-1 protein, while siRNA acts at the genetic level to prevent the synthesis of new mPGES-1 protein.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating these findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: mPGES-1 Inhibition in Cell Culture
This protocol describes the treatment of A549 cells with an mPGES-1 inhibitor to assess its effect on PGE2 production.
-
Cell Culture: A549 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Induction of mPGES-1 Expression: To mimic an inflammatory state and induce mPGES-1 expression, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for 24-72 hours.
-
Inhibitor Treatment: Following IL-1β stimulation, the culture medium is replaced with fresh medium containing the mPGES-1 inhibitor (e.g., Compound III) at the desired concentration (e.g., 1 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Sample Collection: After a 24-hour incubation with the inhibitor, the cell culture supernatant is collected for PGE2 analysis. The cells can be harvested for protein analysis (e.g., Western blot) to confirm that the inhibitor does not alter mPGES-1 protein levels.
-
PGE2 Measurement: PGE2 levels in the supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: siRNA Knockdown of mPGES-1
This protocol outlines the procedure for transiently knocking down mPGES-1 expression in A549 cells using siRNA.
-
siRNA Design and Preparation: Validated siRNA sequences targeting human mPGES-1 (PTGES) and a non-targeting control siRNA are obtained from a commercial supplier.
-
Cell Seeding: A549 cells are seeded in 6-well or 12-well plates to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
For each well, siRNA is diluted in an appropriate volume of serum-free medium.
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate volume of serum-free medium and incubated for 5 minutes at room temperature.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The siRNA-lipid complexes are then added to the cells.
-
-
Post-Transfection Incubation and Stimulation: Cells are incubated with the transfection complexes for 24-48 hours. Following this, the medium is replaced, and cells are stimulated with IL-1β (1 ng/mL) for an additional 24 hours to induce the COX-2/mPGES-1 pathway.
-
Sample Collection and Analysis:
-
The culture supernatant is collected for PGE2 measurement by ELISA.
-
The cells are harvested, and total protein is extracted. Knockdown of mPGES-1 protein expression is confirmed by Western blot analysis.
-
Visualizing the Experimental Logic and Pathway
To further clarify the experimental approach and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for confirming on-target effects.
Caption: mPGES-1 signaling pathway and points of intervention.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mPGES-1 Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. By selectively targeting the production of pro-inflammatory prostaglandin E2 (PGE2), mPGES-1 inhibitors offer the potential for anti-inflammatory and neuroprotective effects with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] This guide provides a comparative overview of the performance of several mPGES-1 inhibitors in preclinical models of neurodegenerative diseases, supported by available experimental data. While information on a specific compound designated "mPGES1-IN-4" is not publicly available, this guide focuses on other notable inhibitors that have been evaluated in relevant experimental settings.
The Role of mPGES-1 in Neurodegeneration
In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, neuroinflammation is a key component of the pathology.[2] The expression of mPGES-1 is upregulated in the brain during these conditions, leading to an overproduction of PGE2.[3] This excess PGE2 contributes to a cascade of detrimental effects, including the activation of microglia and astrocytes, the release of pro-inflammatory cytokines, excitotoxicity, and ultimately, neuronal cell death.[3][4] By inhibiting mPGES-1, the aim is to specifically curb this inflammatory cascade at a critical downstream point, thereby preserving neuronal function and slowing disease progression.
Comparative Efficacy of mPGES-1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several mPGES-1 inhibitors based on published preclinical data.
In Vitro Potency and Selectivity
| Compound | Target | Assay System | IC50 | Citation(s) |
| MPO-0144 | mPGES-1 | Recombinant human enzyme | 1.16 nM | |
| PGE2 Production | IL-1β-induced human A549 cells | 145.04 nM | ||
| PGE2 Production | LPS-stimulated human whole blood | 428.07 nM | ||
| UT-11 | PGE2 Production | Human SK-N-AS cells | 0.10 µM | |
| PGE2 Production | Murine BV2 cells | 2.00 µM | ||
| Compound 19 | PGE2 Production | Human SK-N-AS cells | 0.43 µM | |
| PGE2 Production | Murine BV2 cells | 1.55 µM |
In Vivo Neuroprotective and Anti-Inflammatory Effects
| Compound | Disease Model | Species | Key Findings | Citation(s) |
| MPO-0144 | 6-OHDA-induced Parkinson's Disease | Mouse | Ameliorated motor impairments and dopaminergic neuronal damage. | |
| PBCH (MPO-0063) | Pilocarpine-induced status epilepticus | Mouse | Reduced gliosis and expression of pro-inflammatory cytokines in the hippocampus. | |
| UT-11 | LPS-induced Neuroinflammation | Mouse | Significantly suppressed pro-inflammatory cytokines and chemokines in the hippocampus. | |
| mPGES-1 Deletion | Tg2576 Alzheimer's Disease | Mouse | Reduced accumulation of microglia around amyloid plaques and attenuated learning impairments. | |
| mPGES-1 Deletion | 6-OHDA-induced Parkinson's Disease | Mouse | Attenuated impairment of striatal dopamine content. | |
| mPGES-1 Deletion | Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis | Mouse | Showed less severe symptoms and lower production of IL-17 and IFN-γ. |
Signaling Pathways and Experimental Workflows
mPGES-1 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of mPGES-1 in the inflammatory cascade within the central nervous system.
Caption: The mPGES-1 signaling cascade in neuroinflammation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an mPGES-1 inhibitor in a neurodegenerative disease model.
Caption: A generalized workflow for preclinical testing of mPGES-1 inhibitors.
Detailed Experimental Protocols
6-OHDA-Induced Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of mPGES-1 inhibitors against dopaminergic neuron degeneration.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: Mice are anesthetized and placed in a stereotaxic frame. A single unilateral injection of 6-hydroxydopamine (6-OHDA) (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle. Sham-operated animals receive vehicle injections.
2. Treatment:
-
The mPGES-1 inhibitor (e.g., MPO-0144 at 1 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting 24 hours after the 6-OHDA lesion and continuing for a specified period (e.g., 7 days).
3. Behavioral Assessment:
-
Apomorphine-induced rotations: Animals are challenged with apomorphine (a dopamine agonist), and contralateral rotations are counted over a 30-minute period. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
4. Post-mortem Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
-
Neurochemical Analysis: Striatal tissue is analyzed by HPLC to measure dopamine and its metabolites.
LPS-Induced Neuroinflammation Model
This model is employed to evaluate the anti-inflammatory properties of mPGES-1 inhibitors in the brain.
1. Animal Model:
-
Species: Adult male C57BL/6 mice.
-
Procedure: A systemic inflammatory response is induced by a single i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg). Control animals receive saline injections.
2. Treatment:
-
The mPGES-1 inhibitor (e.g., UT-11 at 10 mg/kg) or vehicle is administered i.p. at a specified time point relative to the LPS injection (e.g., 30 minutes before and 3 hours after).
3. Endpoint Analysis (e.g., 6 hours post-LPS):
-
Tissue Collection: Hippocampus and other brain regions are dissected.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.
-
PGE2 Measurement: Brain tissue can be homogenized for the quantification of PGE2 levels using an enzyme-linked immunosorbent assay (ELISA).
Conclusion
The available preclinical data strongly support the therapeutic potential of mPGES-1 inhibition in neurodegenerative diseases. Compounds like MPO-0144 and UT-11 have demonstrated promising neuroprotective and anti-inflammatory effects in relevant animal models. The selective inhibition of mPGES-1 represents a more targeted approach to mitigating neuroinflammation compared to broader-acting anti-inflammatory agents, potentially offering a better safety profile. Further research, including comparative studies of different inhibitors in standardized models, will be crucial for advancing the most promising candidates toward clinical development for the treatment of these devastating neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cardioprotective Effects of mPGES-1 Inhibition Compared to COX-2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent anti-inflammatory agents with a favorable cardiovascular safety profile remains a critical challenge in drug development. While cyclooxygenase-2 (COX-2) inhibitors are effective analgesics and anti-inflammatory drugs, their use has been associated with an increased risk of adverse cardiovascular events.[1] This has spurred interest in alternative therapeutic targets within the prostaglandin E2 (PGE2) biosynthetic pathway. Microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme responsible for the production of PGE2, has emerged as a promising alternative. This guide provides a comprehensive comparison of the cardioprotective effects of mPGES-1 inhibitors, using a representative inhibitor, versus traditional COX-2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Inhibition of mPGES-1 presents a potentially safer cardiovascular profile compared to the inhibition of COX-2. The key distinction lies in their mechanisms of action on prostanoid synthesis. COX-2 inhibitors block the production of multiple prostanoids, including the vasodilatory and anti-platelet aggregator prostacyclin (PGI2), without a corresponding decrease in pro-thrombotic thromboxane A2 (TXA2). This imbalance is believed to contribute to the increased cardiovascular risk.[1] In contrast, selective inhibition of mPGES-1 specifically targets the production of PGE2. This can lead to a redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostanoids, notably an increase in cardioprotective PGI2.[2][3] Preclinical studies have demonstrated that mPGES-1 inhibition does not elevate blood pressure or promote thrombosis, and may even offer protection against atherosclerosis.[4] Furthermore, unlike COX-2 inhibitors, mPGES-1 inhibition does not appear to increase plasma levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase and a biomarker for cardiovascular risk.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from clinical and preclinical studies, highlighting the differential cardiovascular effects of mPGES-1 and COX-2 inhibitors.
| Parameter | mPGES-1 Inhibition (Preclinical) | COX-2 Inhibition (Clinical & Preclinical) | References |
| Thrombosis | No predisposition to thrombogenesis. | Increased risk of thrombotic events. | |
| Blood Pressure | No significant effect on blood pressure. | Can cause or potentiate hypertension. | |
| Myocardial Infarction | Potential for reduced infarct size post-ischemia/reperfusion. | Increased risk of myocardial infarction. | |
| Atherosclerosis | Retards atherogenesis in hyperlipidemic mice. | Effects on atherogenesis are varied and debated. |
Table 1: Overview of Cardiovascular Effects
| Biomarker | mPGES-1 Inhibition (Preclinical) | COX-2 Inhibition (Preclinical & Clinical) | References |
| Prostacyclin (PGI2) | Increased plasma levels. | Decreased systemic biosynthesis. | |
| Thromboxane A2 (TXA2) | No significant effect on biosynthesis. | No direct inhibition of platelet TXA2 production. | |
| Asymmetric Dimethylarginine (ADMA) | No effect on plasma levels. | Increased plasma levels. |
Table 2: Effects on Key Cardiovascular Biomarkers
| Drug | Comparator | Outcome | Odds Ratio (95% CI) | References |
| Celecoxib | Placebo | Myocardial Infarction | 2.26 (1.0 - 5.1) | |
| Rofecoxib | Placebo | Thrombotic Cardiovascular Events | 1.92 (1.19 - 3.11) | |
| Rofecoxib | Celecoxib | Myocardial Infarction | 2.72 (1.24 - 5.95) |
Table 3: Clinical Data on Cardiovascular Risk of COX-2 Inhibitors
Signaling Pathways and Mechanisms of Action
The differential cardiovascular effects of mPGES-1 and COX-2 inhibitors can be attributed to their distinct targets within the arachidonic acid cascade.
COX-2 inhibitors block the conversion of arachidonic acid to PGH2, thereby reducing the synthesis of all downstream prostanoids, including the cardioprotective PGI2. mPGES-1 inhibitors, on the other hand, only block the conversion of PGH2 to PGE2, allowing for the "shunting" of PGH2 towards the production of PGI2.
Experimental Protocols
Murine Model of Femoral Artery Wire Injury
This model is used to assess the effects of the test compounds on neointimal hyperplasia, a key process in restenosis.
Procedure:
-
Anesthesia and Incision: Adult mice are anesthetized, and a small incision is made in the skin overlying the femoral artery.
-
Artery Isolation: The femoral artery and its muscular branch are isolated through blunt dissection.
-
Arteriotomy and Injury: An arteriotomy is made in the muscular branch, and a coiled wire is introduced into the femoral artery to denude the endothelium. The wire is left in place for a specified duration (e.g., 1 minute) and then retracted.
-
Closure and Reperfusion: The arteriotomy is closed, and blood flow is restored.
-
Treatment: Mice are treated with the mPGES-1 inhibitor, COX-2 inhibitor, or vehicle for a specified period (e.g., daily for 28 days).
-
Histological Analysis: After the treatment period, the femoral arteries are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the intimal hyperplasia.
Biochemical Assays for Prostanoid and ADMA Measurement
Prostacyclin (PGI2) and Thromboxane B2 (TXB2) Measurement:
-
Sample Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
ELISA: Plasma levels of the stable metabolites of PGI2 (6-keto-PGF1α) and TXA2 (TXB2) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The principle of these assays is typically a competitive immunoassay where the amount of colored product is inversely proportional to the amount of the analyte in the sample.
Asymmetric Dimethylarginine (ADMA) Measurement:
-
Sample Preparation: Plasma samples are prepared for analysis, which may involve protein precipitation.
-
LC-MS/MS or ELISA: Plasma ADMA concentrations are determined using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, or a validated ADMA-specific ELISA kit.
Conclusion
The available evidence strongly suggests that selective inhibition of mPGES-1 offers a more favorable cardiovascular safety profile compared to the inhibition of COX-2. By specifically targeting PGE2 synthesis, mPGES-1 inhibitors avoid the detrimental suppression of cardioprotective PGI2 and may even enhance its production through substrate shunting. The lack of an effect on plasma ADMA levels further supports the potential cardiovascular safety of mPGES-1 inhibition. While further clinical investigation is necessary, targeting mPGES-1 represents a promising strategy for the development of next-generation anti-inflammatory therapies with an improved cardiovascular risk profile.
References
Independent Validation of mPGES-1 Inhibition: A Comparative Analysis of Anti-Inflammatory Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of publicly available data for a compound specifically named "mPGES1-IN-4," this analysis utilizes data from well-characterized, potent, and selective mPGES-1 inhibitors as a representative proxy to illustrate the therapeutic potential of targeting this enzyme.
The inhibition of mPGES-1, a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, presents a promising therapeutic strategy for inflammatory diseases.[1][2] This approach is hypothesized to offer a more targeted anti-inflammatory effect with an improved safety profile compared to traditional NSAIDs that act on upstream cyclooxygenase (COX) enzymes.[1][3] This guide evaluates this hypothesis by comparing a representative mPGES-1 inhibitor with the selective COX-2 inhibitor, celecoxib, and the non-selective COX inhibitor, indomethacin.
Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the in vitro potency of a representative mPGES-1 inhibitor against celecoxib and indomethacin. The data highlights the distinct mechanisms of action, with the mPGES-1 inhibitor specifically targeting PGE2 production, while COX inhibitors have a broader effect on prostaglandin synthesis.
| Compound Type | Compound/Target | IC50 | Assay System |
| mPGES-1 Inhibitor | Representative Inhibitor vs. human mPGES-1 | 10-29 nM[4] | Recombinant enzyme assay |
| Representative Inhibitor vs. IL-1β-induced PGE2 | 0.15-0.82 µM | Human A549 cells | |
| Representative Inhibitor vs. LPS-induced PGE2 | 3.3-8.7 µM | Human whole blood assay | |
| COX-2 Inhibitor | Celecoxib vs. COX-2 | ~10-20 times more selective for COX-2 over COX-1 | Varies by study |
| Non-selective COX Inhibitor | Indomethacin vs. COX-1 and COX-2 | Non-selective | Varies by study |
In Vivo Anti-Inflammatory Activity
Animal models of inflammation are crucial for validating the therapeutic potential of anti-inflammatory compounds. The table below presents data from a commonly used in vivo model, the rat carrageenan-induced paw edema model, which assesses the ability of a compound to reduce acute inflammation.
| Compound | Dosage | Route of Administration | % Inhibition of Paw Edema | Animal Model |
| Representative mPGES-1 Inhibitor | 30 mg/kg | Oral | Significant reduction in paw swelling | Rat Carrageenan-Induced Paw Edema |
| Celecoxib | 30 mg/kg | Oral | Significant reduction in paw swelling | Rat Carrageenan-Induced Paw Edema |
| Indomethacin | 5 mg/kg | Oral | Significant reduction in paw swelling | Rat Carrageenan-Induced Paw Edema |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: Experimental workflow for evaluating mPGES-1 inhibitors.
Experimental Protocols
In Vitro Inhibition of PGE2 Production in Human Whole Blood
This assay assesses the ability of a test compound to inhibit lipopolysaccharide (LPS)-induced PGE2 production in a complex biological matrix.
Methodology:
-
Freshly drawn human whole blood is collected in heparinized tubes.
-
The blood is pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Inflammation is induced by adding LPS (e.g., 10 µg/mL) to the blood samples.
-
The samples are incubated for 24 hours at 37°C.
-
Following incubation, plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of pharmacological agents.
Methodology:
-
Male Wistar rats (or a similar strain) are used for the experiment.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, a reference drug (e.g., indomethacin or celecoxib), or vehicle is administered orally to different groups of rats.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion
The independent validation data for representative mPGES-1 inhibitors demonstrate their potent and specific anti-inflammatory properties. By selectively targeting the terminal step in PGE2 synthesis, these compounds effectively reduce this key inflammatory mediator in both in vitro and in vivo models. The comparison with celecoxib and indomethacin underscores the potential of mPGES-1 inhibition as a more targeted therapeutic approach. The reduced impact on other prostanoids, which are important for physiological functions, may translate to an improved safety profile, a key objective in the development of next-generation anti-inflammatory drugs. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this class of inhibitors.
References
- 1. Characterization of microsomal prostaglandin E synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for mPGES1-IN-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of mPGES1-IN-4, a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), is critical to ensure laboratory safety and environmental protection. As this compound is intended for research use only, it should be treated as a hazardous chemical until comprehensive safety data is available.[1] Adherence to strict disposal protocols is paramount to mitigate potential risks.
This document provides a step-by-step guide for the proper disposal of this compound, based on general laboratory safety standards and information for similar chemical compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and comply with all institutional, local, and national regulations regarding hazardous waste disposal.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Product Name | This compound (and related inhibitors) | [1][2] |
| Hazard Statement | Should be considered hazardous. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Spill Response | Absorb spills with inert material and dispose of as hazardous waste. Decontaminate surfaces with a suitable solvent (e.g., alcohol). |
Prostaglandin E2 Biosynthesis Pathway and mPGES-1 Inhibition
The following diagram illustrates the enzymatic pathway leading to the production of Prostaglandin E2 (PGE2) and the point of inhibition by this compound.
Caption: Inhibition of mPGES-1 by this compound blocks the conversion of PGH2 to PGE2.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for hazardous chemical waste.
-
Place all contaminated disposable materials, such as weigh boats, pipette tips, and gloves, into a designated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.
-
If the solvent is halogenated, use a designated halogenated waste container. If non-halogenated (e.g., DMSO, ethanol), use a non-halogenated waste container. Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container for chemical contamination.
-
Labeling of Waste Containers
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations (for liquid waste)
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
Storage of Chemical Waste
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Ensure that the storage area is segregated from incompatible chemicals.
Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling mPGES1-IN-4
For researchers, scientists, and drug development professionals engaged in studies involving mPGES1-IN-4, a selective inhibitor of microsomal prostaglandin E synthase-1, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory. As a potent research tool, this compound necessitates careful handling to minimize exposure and ensure experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the safety information for a closely related and structurally representative mPGES-1 inhibitor, CAY10678 (mPGES-1 Inhibitor III), and general principles of laboratory safety for handling potent research compounds.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Quantitative Data/Specification | Details and Recommendations |
| Eye/Face Protection | ANSI Z87.1 certified | Safety glasses with side shields or goggles are mandatory to prevent eye contact with dust or splashes. A face shield should be worn when there is a significant risk of splashing. |
| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness) | Wear compatible chemical-resistant gloves. Inspect gloves prior to use and change them frequently, especially after direct contact. A lab coat or disposable gown is required to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved N95 (or better) particulate respirator is recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust. For handling solutions, respiratory protection is generally not required if working in a well-ventilated area or a fume hood. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Parameter | Quantitative Data/Specification | Procedural Guidance |
| Handling | N/A | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[1] |
| Storage (Solid) | -20°C | Store the solid compound in a tightly sealed container in a freezer at -20°C for long-term stability.[1] |
| Storage (Solutions) | Varies by solvent | Prepare solutions fresh for use. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C, depending on the solvent and desired stability. Consult product literature for specific solvent stability data. |
Operational Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused solid material, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves).
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated items in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per your institution's guidelines.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until collection by the EHS office.
-
Consult EHS: Always consult your institution's EHS office for specific guidance on the disposal of this compound, as regulations can vary. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
